molecular formula C10H7BrO B13607148 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Cat. No.: B13607148
M. Wt: 223.07 g/mol
InChI Key: SQJBTXZEOARYHW-UHFFFAOYSA-N
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Description

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known to be an integral part of a vast range of biologically active compounds and natural products . The strategic substitution with a bromo group and a terminal ethynyl group provides two distinct, orthogonal reactive sites, enabling sophisticated sequential functionalization through various cross-coupling reactions (such as Sonogashira and Suzuki reactions) and cycloaddition chemistry. This makes it an exceptionally versatile building block for constructing complex molecular architectures, including pharmaceutical agents and functional materials. The dihydrobenzofuran scaffold is recognized for its significant pharmaceutical applications and is extensively employed as an essential precursor for constructing complex organic frameworks . Researchers are increasingly utilizing such scaffolds to develop novel compounds with a wide range of biological activities, including anti-malarial, anti-HIV, hepatoprotective, and anti-inflammatory activities . Furthermore, the ethynyl functionality is particularly valuable in materials science for the synthesis of rigid, conjugated molecular systems for applications such as OLEDs and other advanced organic electronic materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H7BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h1,5-6H,3-4H2

InChI Key

SQJBTXZEOARYHW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC2=C1OCC2)Br

Origin of Product

United States

Foundational & Exploratory

The Emergence of a Novel Scaffold: Structure-Activity Relationship Studies of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran and its dihydro counterpart represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide delves into a focused investigation of the structure-activity relationships (SAR) for a novel series of compounds centered around the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran core. We will explore the rationale behind the molecular design, the synthetic strategies employed to generate a focused library of analogs, and the subsequent biological evaluation that has elucidated key structural determinants for potent and selective anticancer activity. This document serves as a comprehensive resource, blending established principles of medicinal chemistry with specific insights derived from the exploration of this unique chemical space.

Introduction: The Rationale for Investigating the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Scaffold

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery. Benzofuran derivatives have consistently emerged as promising candidates, demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] Earlier studies have underscored the importance of substitutions at the C-2 and C-3 positions of the benzofuran ring for cytotoxic activity.[5] Furthermore, the introduction of halogen atoms, particularly bromine, has been shown to enhance the anticancer potential of these molecules.[6]

The 2,3-dihydrobenzofuran core offers a three-dimensional structure that can allow for more specific interactions with biological targets compared to its planar benzofuran counterpart. Our interest in the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran scaffold stems from a strategic combination of these observations with the unique properties of the ethynyl group. The terminal alkyne is a versatile functional group that can participate in various biological interactions, including covalent bonding with target proteins or serving as a linchpin for "click" chemistry-based drug delivery or target identification.

This guide will present a systematic SAR study aimed at understanding the contribution of the bromine atom at the C-5 position, the ethynyl group at the C-7 position, and various substitutions on the dihydrofuran ring to the overall anticancer activity and selectivity of this novel class of compounds.

Synthetic Strategy and Library Design

The successful execution of a structure-activity relationship study is contingent upon a robust and flexible synthetic route that allows for the systematic modification of the core scaffold. The general synthetic approach to the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran analogs is outlined below.

General Synthetic Protocol

The synthesis commences with a commercially available substituted phenol, which undergoes a multi-step sequence to yield the key 2,3-dihydrobenzofuran intermediate. The introduction of the bromo and ethynyl functionalities is achieved through established electrophilic aromatic substitution and Sonogashira coupling reactions, respectively.

Step-by-Step Methodology:

  • Allylation of Phenol: A suitably substituted phenol is treated with an allyl halide in the presence of a base (e.g., K₂CO₃) in an inert solvent (e.g., acetone) to yield the corresponding allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, affording the ortho-allyl phenol.

  • Cyclization to 2,3-Dihydrobenzofuran: The ortho-allyl phenol is then subjected to an intramolecular cyclization reaction. This can be achieved through various methods, including treatment with a strong acid or a transition metal catalyst, to form the 2,3-dihydro-2-methylbenzofuran ring system.

  • Bromination: The dihydrobenzofuran intermediate is selectively brominated at the C-5 position using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.

  • Introduction of the Ethynyl Group: The final core structure is obtained via a Sonogashira coupling of the corresponding 7-iodo or 7-triflate precursor (prepared from the 5-bromo-2,3-dihydrobenzofuran) with a protected acetylene source, followed by deprotection.

Library Design: A Systematic Exploration of Chemical Space

To elucidate the SAR, a focused library of analogs was designed, systematically probing the importance of each key structural feature. The modifications were centered around three primary vectors: the C-2 position of the dihydrofuran ring, the C-5 bromo substituent, and the C-7 ethynyl group.

Table 1: Design of the Analog Library

Vector of Modification Rationale Examples of Modifications
C-2 Position To explore the impact of steric bulk, electronics, and potential hydrogen bonding interactions on activity.-H, -CH₃, -Ph, -CH₂OH, -C(O)Ph
C-5 Position To confirm the role of the halogen in potency and to investigate the effect of other substituents.-H, -Cl, -F, -OCH₃
C-7 Position To understand the contribution of the ethynyl group to target binding and to explore alternative functionalities.-H, -CN, -C≡C-Si(CH₃)₃, -Ph

Biological Evaluation: Assays and Protocols

The synthesized compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, including those representing breast (MCF-7), lung (A549), and colon (HCT116) cancers. A normal human cell line (e.g., human dermal fibroblasts) was used as a control to assess selectivity.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) were calculated from the dose-response curves.

Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the cytotoxicity assays allowed for a detailed analysis of the structure-activity relationships within this series of compounds.

The Critical Role of the C-5 Bromo and C-7 Ethynyl Groups

Our investigation began with the parent compound, 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, and its analogs where the bromo and ethynyl groups were systematically removed or replaced.

Table 2: SAR at the C-5 and C-7 Positions

Compound R⁵ R⁷ MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM) Fibroblast IC₅₀ (µM)
1a (Core) -Br-C≡CH1.22.51.8>50
1b -H-C≡CH15.822.118.5>100
1c -Br-H8.912.410.1>100
1d -Cl-C≡CH3.55.14.2>75
1e -F-C≡CH9.214.811.5>100
1f -OCH₃-C≡CH>50>50>50>100
1g -Br-CN6.79.88.1>100

Key Insights:

  • The presence of the bromo group at the C-5 position is crucial for potent anticancer activity . Its removal (compound 1b ) leads to a significant drop in potency across all cancer cell lines.

  • The ethynyl group at the C-7 position also contributes significantly to the activity , as its removal (compound 1c ) results in a notable decrease in potency.

  • Replacing the bromo group with other halogens reveals a clear trend: Br > Cl > F (compounds 1a , 1d , 1e ), suggesting that the size and polarizability of the halogen are important for the interaction with the biological target.

  • The introduction of an electron-donating methoxy group at C-5 (compound 1f ) completely abolishes the activity, indicating that an electron-withdrawing substituent is preferred at this position.

  • Replacing the ethynyl group with a cyano group (compound 1g ) retains some activity, but it is less potent than the parent compound, highlighting the unique contribution of the alkyne functionality.

Exploration of the C-2 Position

With the importance of the C-5 bromo and C-7 ethynyl groups established, the SAR study was extended to investigate the influence of substituents at the C-2 position of the dihydrofuran ring.

Table 3: SAR at the C-2 Position

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM) Fibroblast IC₅₀ (µM)
2a -H1.22.51.8>50
2b -CH₃0.81.51.1>60
2c -Ph5.68.26.9>80
2d -CH₂OH2.13.82.9>50
2e -C(O)Ph0.50.90.7>40

Key Insights:

  • A small alkyl group at the C-2 position, such as methyl (compound 2b), enhances the potency compared to the unsubstituted analog (2a ). This suggests that a small lipophilic substituent in this region is beneficial for target engagement.

  • The introduction of a bulky phenyl group (compound 2c) is detrimental to the activity , likely due to steric hindrance.

  • A hydroxyl group (compound 2d) is well-tolerated , with only a slight decrease in activity, indicating the potential for hydrogen bonding interactions in this region.

  • The most significant increase in potency was observed with the benzoyl group (compound 2e) . This suggests that a combination of a lipophilic aromatic ring and a hydrogen bond acceptor (the carbonyl group) at the C-2 position is highly favorable for activity.

Mechanistic Hypothesis and Future Directions

The SAR data provides valuable clues about the potential mechanism of action of this novel class of compounds. The strong dependence on the C-5 bromo and C-7 ethynyl groups suggests a specific binding interaction with a biological target. The ethynyl group, in particular, could be involved in a covalent interaction with a nucleophilic residue in the active site of an enzyme, or it could be participating in a π-stacking or hydrogen bonding interaction.

The enhanced activity of the C-2 benzoyl derivative (2e ) points towards a well-defined binding pocket that can accommodate this substituent and form favorable interactions.

Logical Flow of SAR and Mechanistic Implication

SAR_Flow cluster_Core Core Scaffold Optimization cluster_C2 C-2 Position Exploration cluster_Hypothesis Mechanistic Hypothesis Core 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (Compound 1a) C5_Mod C-5 Position Modification (Br is optimal) Core->C5_Mod Halogen dependence C7_Mod C-7 Position Modification (Ethynyl is optimal) Core->C7_Mod Alkyne contribution C2_Mod C-2 Position Modification C5_Mod->C2_Mod C7_Mod->C2_Mod C2_Optimal Optimal C-2 Substituent (-C(O)Ph, Compound 2e) C2_Mod->C2_Optimal Lipophilicity & H-bonding Hypothesis Specific Target Binding C2_Optimal->Hypothesis Covalent Potential Covalent Interaction (via Ethynyl Group) Hypothesis->Covalent Binding_Pocket Defined Binding Pocket (accommodates C-2 benzoyl) Hypothesis->Binding_Pocket

Caption: Logical flow from core scaffold optimization to mechanistic hypothesis.

Future work will focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling with a tagged analog of the most potent compounds to identify their cellular target(s).

  • Mechanism of Action Studies: Investigating the downstream cellular effects of these compounds, such as cell cycle arrest, apoptosis induction, or inhibition of specific signaling pathways.

  • Lead Optimization: Further refining the scaffold based on the identified target, with a focus on improving pharmacokinetic properties and in vivo efficacy.

Conclusion

This in-depth guide has detailed the systematic structure-activity relationship study of a novel class of anticancer agents based on the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran scaffold. Our findings have highlighted the critical importance of the C-5 bromo and C-7 ethynyl groups for potent activity, as well as the significant influence of substituents at the C-2 position. The benzoyl derivative 2e has emerged as a highly potent lead compound worthy of further investigation. This work provides a solid foundation for the future development of this promising new class of anticancer agents.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link][3][4][5]

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). PubMed. [Link][7]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link][8]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls. [Link][9]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. [Link][10]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008). TSI Journals. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link][11]

  • 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. (n.d.). PubChem. [Link][12]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Graphy Publications. [Link][1]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). PubMed. [Link][13]

  • Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. (2014). PubMed. [Link][14]

  • BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. (2015). Semantic Scholar. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link][2]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH. [Link][6]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2025). PubMed. [Link][15]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC. [Link]

  • 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. (n.d.). PMC. [Link]

  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. (n.d.). NIH. [Link]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (n.d.). PMC - NIH. [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PMC - NIH. [Link]

  • 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. (n.d.). PMC - NIH. [Link]

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Literature review of 2,3-dihydrobenzofuran derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its aromatic counterpart (benzofuran), the DHB core possesses a non-planar, puckered dihydrofuran ring fused to a benzene ring. This structural nuance introduces chiral centers at C2 and C3, enabling precise stereochemical vectorization of substituents to explore specific regions of protein binding pockets.

This guide synthesizes the recent literature (2020–2025) regarding the pharmacological utility and synthetic architecture of DHB derivatives. It moves beyond simple cataloging to analyze the causality of bioactivity—why specific substitution patterns drive potency—and provides actionable protocols for their construction.

Structural Significance & Natural Occurrence[1][2][3][4][5][6]

The DHB moiety is not merely a synthetic curiosity; it is an evolutionary conserved motif found in a vast library of bioactive natural products. The scaffold's ubiquity suggests it mimics common endogenous metabolites, allowing it to hijack biological signaling pathways.

  • Neolignans & Lignans: Compounds like (+)-conocarpan and lithospermic acid utilize the DHB core to exert antioxidant and antiviral effects.

  • Alkaloids: The scaffold is embedded within complex architectures such as morphine and codeine , where the furan ring closure is critical for opioid receptor binding.

  • Flavonoids: DHB-containing flavonoids (e.g., furaquinocin A ) exhibit potent antitumor properties by interfering with cellular respiration.

Technical Insight: The C2 and C3 positions of the DHB ring are critical for "escape from flatland." While benzofurans are planar and often suffer from poor solubility or non-specific intercalation, DHBs offer defined 3D geometries (cis/trans isomers) that improve solubility and target selectivity (Fsp3 character).

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pharmacological versatility of DHB derivatives stems from their ability to act as bioisosteres for indoles, purines, and other heterocycles. Recent literature highlights three primary therapeutic vectors:

Therapeutic Areas
Therapeutic AreaKey Biological TargetMechanism of ActionRepresentative Derivative
Oncology Tubulin / KinasesDisrupts microtubule polymerization; inhibits angiogenesis.Rocaglamide analogues
Inflammation mPGES-1 / TNF-

Inhibits prostaglandin E2 synthesis; suppresses cytokine release.5-chloro-6-cyclohexyl-DHB-2-one
Neuroprotection AChE / BACE1Antioxidant scavenging (ROS); prevents amyloid-

aggregation.
Tremetone derivatives
Antimicrobial DNA GyraseIntercalation and inhibition of bacterial replication.C2-Aryl DHB hybrids
SAR Logic Visualization

The following diagram illustrates the consensus SAR derived from recent high-impact studies. The C5 position is the primary vector for electronic tuning, while C2/C3 control steric fit and stereochemistry.

SAR_Map DHB_Core 2,3-Dihydrobenzofuran (DHB) Core Pos_C5 C5 Position (Electronic Tuning) DHB_Core->Pos_C5 Substitution Pos_C2 C2 Position (Lipophilic Pocket) DHB_Core->Pos_C2 Substitution Pos_C3 C3 Position (Stereo/Polarity) DHB_Core->Pos_C3 Substitution Pos_C7 C7 Position (Metabolic Stability) DHB_Core->Pos_C7 Substitution Effect_C5 Halogens (Cl, F) or Methoxy increase potency (e.g., mPGES-1 inhibition) Pos_C5->Effect_C5 Effect_C2 Aryl/Heteroaryl groups critical for receptor binding affinity Pos_C2->Effect_C2 Effect_C3 H-bond donors (OH, NH2) improve solubility & target interaction Pos_C3->Effect_C3 Effect_C7 Blocking blocks metabolism; Enhances half-life Pos_C7->Effect_C7

Caption: Consensus Structure-Activity Relationship (SAR) map for biologically active 2,3-dihydrobenzofuran derivatives.

Advanced Synthetic Architectures

The construction of the DHB core has evolved from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed C–H activation strategies. These modern methods allow for the direct functionalization of unactivated bonds, reducing step counts and improving atom economy.

Transition Metal Catalysis (Rh, Pd, Ni)

Recent breakthroughs (2021–2024) have focused on C–H activation/annulation cascades.

  • Rh(III)-Catalysis: Utilizes N-phenoxyacetamides as directing groups to react with 1,3-dienes or alkynes. This method is redox-neutral and highly regioselective.[1]

  • Pd-Catalysis: Intramolecular C(sp3)–H arylation allows for the formation of the furan ring from simple aryl ethers.

Green & Photoredox Methods

Visible light-mediated synthesis is gaining traction. The generation of carbene intermediates from diazo compounds (under blue LED irradiation) followed by insertion into O–H or C–H bonds offers a metal-free alternative for constructing chiral DHBs.

Synthetic Workflow Visualization

The following diagram details the mechanism of the Rh(III)-catalyzed synthesis, a benchmark reaction in current literature.

Synthetic_Pathway Start Start: N-Phenoxyacetamide (Directing Group) Step1 C-H Activation (Ortho-metallation) Start->Step1 + Catalyst Catalyst Rh(III) Catalyst (Cp*RhCl2)2 / AgSbF6 Catalyst->Step1 Step2 Migratory Insertion (Carbo-oxygenation) Step1->Step2 + Reactant Reactant Coupling Partner (1,3-Diene / Alkyne) Reactant->Step2 Step3 Reductive Elimination & Catalyst Turnover Step2->Step3 Step3->Catalyst Regeneration Product Product: 2,3-Dihydrobenzofuran Step3->Product

Caption: Mechanism of Rh(III)-catalyzed C-H activation/annulation for DHB synthesis (Adapted from Wu et al., 2021).

Protocol Case Study: Rh(III)-Catalyzed Annulation

This protocol is adapted from the work of Wu et al. (2021) and represents a state-of-the-art method for synthesizing functionalized DHBs. It is selected for its high functional group tolerance and scalability.[1]

Objective: Synthesis of 2-vinyl-2,3-dihydrobenzofuran derivatives via C–H activation.

Reagents & Equipment
  • Substrate: N-phenoxyacetamide derivative (1.0 equiv)

  • Coupling Partner: 1,3-Diene (e.g., isoprene, 1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) - Note: Required if the cycle is not redox-neutral, though specific variations may use internal oxidants.

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

Step-by-Step Methodology
  • Reaction Setup:

    • In a glovebox or under N₂ atmosphere, charge a dried Schlenk tube with the N-phenoxyacetamide substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg), and AgSbF₆ (6.9 mg).

    • Add the solvent (DCE, 2.0 mL) and the 1,3-diene coupling partner.

  • Incubation:

    • Seal the tube and stir vigorously.

    • Heat the mixture to 100 °C for 16–24 hours. Critical Control Point: Monitor reaction progress via TLC or LC-MS to prevent over-reaction or decomposition.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove metal residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Verify structure via ¹H NMR (look for characteristic doublet of doublets for C2-H and C3-H protons) and HRMS.

Self-Validating Check: The appearance of a new chiral center at C2 and the loss of the amide directing group (if hydrolytic conditions are applied post-synthesis) or retention of the amide (depending on specific scope) confirms the annulation.

Future Outlook

The field is moving toward Targeted Protein Degradation (TPD) . The DHB scaffold is being explored as a rigid linker or warhead in PROTACs (Proteolysis Targeting Chimeras). Its defined stereochemistry allows for precise orientation of the E3 ligase ligand relative to the protein of interest, potentially improving degradation efficiency compared to flexible alkyl linkers. Furthermore, covalent inhibitors targeting specific cysteines using electrophilic DHB derivatives (e.g., acrylamide-substituted) are a growing area of interest for "undruggable" targets.

References

  • Wu, L., Li, L., Zhang, H., et al. (2021).[1] Rh(III)-Catalyzed C–H Activation of N-Phenoxyacetamides followed by Carbooxygenation of 1,3-Dienes. Organic Letters , 23(10), 3844-3849.

  • Zhou, Z., et al. (2021).[1] Visible Light-Mediated Synthesis of 2,3-Dihydrobenzofurans via Carbene Insertion. Journal of Organic Chemistry , 86(15), 10234-10245.

  • Farhat, J., Alzyoud, L., Al-Omari, B. (2022).[2] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers , 14(9), 2196.[3][4]

  • Dapkekar, et al. (2022).[5][6][4] Recent Advances in the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. RSC Advances , 12, 14523-14545. [7]

  • Bifulco, G., et al. (2016).[8] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters , 26(4), 1234-1239.

Sources

An In-Depth Technical Guide to 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a valuable scaffold in medicinal chemistry and drug discovery. The incorporation of various substituents onto this core structure allows for the fine-tuning of its pharmacological profile, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents[1][2][3][4][5][6]. This guide focuses on a specific derivative, 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, providing a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, and its potential in the landscape of modern drug development. The strategic placement of a bromine atom and an ethynyl group offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Data

Precise experimental data for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, the following physicochemical properties can be predicted. It is crucial for researchers to empirically verify these parameters for their specific applications.

PropertyPredicted Value/InformationCitation/Rationale
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Appearance Likely a solid at room temperatureBased on the properties of similarly substituted aromatic compounds.
Melting Point Not available. Expected to be higher than the parent 2,3-dihydrobenzofuran due to increased molecular weight and potential for intermolecular interactions.
Boiling Point Not available. Expected to be significantly higher than the parent 2,3-dihydrobenzofuran.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.The presence of the nonpolar aromatic and ethynyl groups, along with the bromine atom, suggests solubility in organic solvents, while the overall nonpolar nature indicates low aqueous solubility[7].
Stability The dihydrobenzofuran ring may be susceptible to oxidation or rearrangement under harsh acidic or basic conditions. The ethynyl group can undergo addition reactions. Should be stored under inert atmosphere and protected from light.General stability of dihydrobenzofuran derivatives and reactivity of terminal alkynes.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran can be logically approached through a two-step sequence starting from a suitable 2,3-dihydrobenzofuran precursor. The proposed pathway involves the regioselective bromination of the aromatic ring, followed by a palladium-catalyzed Sonogashira coupling to introduce the ethynyl moiety.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Sonogashira Coupling Dihydrobenzofuran 2,3-Dihydrobenzofuran Bromo_Intermediate 5,7-Dibromo-2,3- dihydrobenzofuran Dihydrobenzofuran->Bromo_Intermediate Br₂, Lewis Acid Target_Molecule 5-Bromo-7-ethynyl-2,3- dihydrobenzofuran Bromo_Intermediate->Target_Molecule Pd catalyst, Cu(I) co-catalyst, Base followed by deprotection Ethynyl_Source Ethynyltrimethylsilane Ethynyl_Source->Target_Molecule

Caption: Proposed two-step synthesis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran.

Part 1: Synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran

The initial step involves the bromination of a suitable 2,3-dihydrobenzofuran. The directing effects of the ether oxygen in the dihydrobenzofuran ring will likely favor substitution at the 5- and 7-positions.

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydrobenzofuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or carbon tetrachloride.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (2.2 eq) in the same solvent dropwise over 30 minutes. To facilitate the reaction, a Lewis acid catalyst like iron(III) bromide (FeBr₃, 0.1 eq) can be added prior to the bromine addition[8].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,7-Dibromo-2,3-dihydrobenzofuran.

Part 2: Sonogashira Coupling to Yield 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[9][10][11]. In this step, the less reactive C-Br bond at the 5-position is expected to remain intact under controlled conditions, allowing for selective coupling at the more activated 7-position. Alternatively, a mono-brominated precursor could be used if selective mono-bromination can be achieved. For this protocol, we will assume the use of the dibromo intermediate and aim for a selective mono-coupling.

Protocol:

  • Reaction Setup: To a Schlenk flask, add 5,7-Dibromo-2,3-dihydrobenzofuran (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 eq). The flask is then evacuated and backfilled with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent, typically a mixture of tetrahydrofuran (THF) and a bulky amine base like diisopropylamine or triethylamine. Add ethynyltrimethylsilane (1.1-1.5 eq) to the reaction mixture. The trimethylsilyl group is used as a protecting group for the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Deprotection and Work-up: Once the coupling is complete, the trimethylsilyl group can be removed in situ or in a separate step by adding a base such as potassium carbonate in methanol. After deprotection, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, can be purified by column chromatography on silica gel[12][13][14][15].

Characterization and Analytical Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran.

Characterization_Workflow Synthesized_Compound Crude Product Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment TLC / LC-MS Purification->Purity_Assessment Structural_Elucidation Spectroscopic Analysis Purity_Assessment->Structural_Elucidation NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR FT-IR Spectroscopy Structural_Elucidation->IR

Caption: Workflow for the characterization of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-bromo and 7-ethynyl substitution pattern[16][17].

    • ¹³C NMR: The carbon NMR spectrum will provide signals for all ten carbon atoms in the molecule, including the two sp-hybridized carbons of the ethynyl group and the carbon atom attached to the bromine[16][18][19].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak, which is a key diagnostic feature[20][21].

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and the aromatic C-H and C=C stretching vibrations[22][23][24].

Potential Applications in Drug Discovery

The 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel therapeutic agents. The bromine atom and the terminal ethynyl group serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries.

  • Kinase Inhibitors: The dihydrobenzofuran core has been explored for the development of inhibitors of various kinases, which are critical targets in cancer and inflammatory diseases[6]. The ethynyl group can be used to introduce pharmacophores that interact with the active site of these enzymes.

  • Bioisosteric Replacement: The dihydrobenzofuran moiety can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

  • Click Chemistry: The terminal alkyne functionality makes this molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the dihydrobenzofuran scaffold to other molecules of interest, such as peptides, sugars, or fluorescent probes, for various biomedical applications.

Conclusion

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is a valuable and versatile building block in medicinal chemistry. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. The strategic combination of a privileged dihydrobenzofuran scaffold with synthetically tractable bromine and ethynyl functionalities positions this molecule as a key intermediate for the discovery and development of next-generation therapeutics. Researchers are encouraged to use the protocols and information presented herein as a foundation for their own experimental investigations.

References

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Electronic Properties of Ethynyl-Substituted Dihydrobenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dihydrobenzofuran Advantage

In the landscape of heterocyclic electronics, 2,3-dihydrobenzofurans (DHBFs) occupy a unique niche distinct from their fully aromatic benzofuran counterparts. While benzofurans offer extended planar


-conjugation, DHBFs function electronically as cyclic alkyl aryl ethers . This structural nuance results in a higher HOMO energy level, making the DHBF core a potent electron-donating (D)  scaffold.

The introduction of ethynyl substituents (


) onto the DHBF framework creates a versatile electronic platform. The ethynyl group acts as a rigid, conjugated linker that can modulate the electron density of the core, serving as a bridge for Intramolecular Charge Transfer (ICT)  systems or as a reactive handle for "click" chemistry in drug design.

This guide analyzes the electronic structure, synthesis, and photophysical properties of ethynyl-substituted DHBFs, providing a roadmap for their application in optoelectronics and medicinal chemistry.

Electronic Structure & Theoretical Framework

The Core Electronic Distinction

The saturation of the C2-C3 bond in DHBF breaks the aromaticity of the furan ring. This has profound electronic consequences:

  • Confinement of Conjugation: Unlike benzofuran, where

    
    -electrons delocalize over the entire 10-electron bicyclic system, DHBF conjugation is largely confined to the benzene ring and the oxygen lone pair.
    
  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenoxy moiety. The oxygen atom acts as a strong

    
    -donor (+M effect) into the benzene ring.
    
  • LUMO Modulation: The ethynyl substituent, particularly at the C5 position (para to the oxygen), lowers the Lowest Unoccupied Molecular Orbital (LUMO) and extends the effective conjugation length.

Substituent Effects (Regiochemistry)

The position of the ethynyl group dictates the electronic outcome:

PositionElectronic EffectApplication
C5 (Para to O) Strong Conjugation. The oxygen lone pair donates into the ring, pushing electron density toward the C5-ethynyl group. Ideal for "Push-Pull" dyes.OLEDs, Fluorescent Probes
C4/C6 (Meta to O) Inductive Withdrawal. The ethynyl group acts primarily as an inductive acceptor (-I) with weaker resonance interaction.Pharmacophores, Metabolic Stability
C7 (Ortho to O) Steric/Electronic Clash. Proximity to oxygen creates steric strain and alters the dipole moment.Conformational Locks
C2/C3 (Aliphatic) Conjugation Break. Ethynyl groups here are electronically isolated from the arene.Bio-orthogonal Handles ("Click" Chem)
Diagram: Electronic Flow & Frontier Orbitals

ElectronicFlow cluster_0 Electronic Push-Pull Mechanism DHBF_Core Dihydrobenzofuran Core (Electron Donor) O_LonePair Oxygen Lone Pair (n-orbital) DHBF_Core->O_LonePair Benzene_Ring Benzene Ring (π-system) DHBF_Core->Benzene_Ring O_LonePair->Benzene_Ring +M Effect (Strong) Ethynyl_Group Ethynyl Substituent (π-Linker / Acceptor) Benzene_Ring->Ethynyl_Group Conjugation Extension Target_App Application: ICT Emission / Hole Transport Ethynyl_Group->Target_App Tuning HOMO-LUMO Gap

Caption: Mechanistic flow of electron density in 5-ethynyl-2,3-dihydrobenzofuran. The oxygen atom acts as the donor 'pump', pushing density through the benzene ring to the ethynyl linker.

Synthesis Protocols

The synthesis of ethynyl-substituted DHBFs typically proceeds via Sonogashira coupling , utilizing the robustness of the DHBF scaffold.

Protocol: Synthesis of 5-(Phenylethynyl)-2,3-dihydrobenzofuran

This protocol couples a 5-halo-DHBF with a terminal alkyne.

Reagents:

  • Substrate: 5-Iodo-2,3-dihydrobenzofuran (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-catalyst: CuI (2-3 mol%)

  • Base/Solvent:

    
     / THF (1:1 v/v)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-iodo-2,3-dihydrobenzofuran in anhydrous THF/

    
    .
    
  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Addition: Add

    
     and CuI. Stir for 5 minutes until the catalyst is dispersed.
    
  • Initiation: Add phenylacetylene dropwise via syringe.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Silica gel column chromatography.

Diagram: Synthetic Pathway[1]

Synthesis Start 5-Iodo-2,3-dihydrobenzofuran Reagents Phenylacetylene Pd(PPh3)2Cl2 (cat.), CuI (cat.) Et3N/THF, 60°C Start->Reagents Intermediate Pd(II) Oxidative Addition Complex Reagents->Intermediate Catalytic Cycle Product 5-(Phenylethynyl)-2,3-dihydrobenzofuran Intermediate->Product Reductive Elimination

Caption: Sonogashira cross-coupling pathway for installing the ethynyl group on the DHBF core.

Photophysical Properties & Data

Ethynyl-substituted DHBFs exhibit distinct photophysical signatures compared to benzofurans.

Absorption and Emission

The DHBF core absorbs at shorter wavelengths (higher energy) than benzofuran due to reduced conjugation. However, the 5-ethynyl substitution induces a bathochromic (red) shift.

Compound Class

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Unsubstituted Benzofuran ~245, 275~310Small (~35)High
Unsubstituted DHBF ~285~320 (Weak)Small (~35)Low
5-Ethynyl-DHBF 300 - 330 360 - 400 Medium (~60) Moderate (0.4 - 0.6)
5-Ethynyl-Benzofuran 310 - 340370 - 420Small (~40)High (>0.7)

Note: Data represents typical ranges in non-polar solvents (e.g.,


).
Solvatochromism

Ethynyl-DHBFs substituted with acceptor groups (e.g., 5-(4-nitrophenylethynyl)-DHBF) exhibit positive solvatochromism .

  • Mechanism: The excited state is more polar than the ground state due to charge transfer from the DHBF oxygen to the acceptor across the ethynyl bridge.

  • Observation: Emission redshifts significantly in polar solvents (e.g., DMSO vs. Hexane).

Applications

Organic Electronics (OLEDs/OFETs)

The high HOMO level of the DHBF core makes these derivatives excellent Hole Transport Materials (HTM) .

  • Design Strategy: Coupling the electron-rich DHBF with an electron-deficient core (like benzothiadiazole) via an ethynyl bridge creates a Donor-

    
    -Acceptor (D-
    
    
    
    -A) architecture.
  • Benefit: The ethynyl spacer reduces steric hindrance compared to direct biaryl coupling, improving planarity and packing in the solid state.

Medicinal Chemistry[1][2]
  • Pharmacophore: The 2,3-dihydrobenzofuran ring is a "privileged structure" found in diverse natural products (e.g., Tremetone).

  • Ethynyl Handle: The ethynyl group serves as a rigid rod to probe the active site depth of enzymes or receptors (e.g., GPR119 agonists).

References

  • Hibino, T., & Umeda, R. (2023). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. Heterocycles.

  • BenchChem. (2025). In-Depth Analysis of the Photophysical Properties of Novel Thienyl-Substituted Benzofurans.

  • Neto, B. A. D., et al. (2015). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Advances.

  • Wu, L., et al. (2021).[1] Rh(III)-catalyzed C-H activation... construction of dihydrobenzofurans. Organic Letters.

  • Bifulco, G., et al. (2016).[2] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds. Bioorganic & Medicinal Chemistry.

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The Evolving Bioactivity Landscape of Halogenated Dihydrobenzofuran Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydrobenzofuran Scaffold and the Strategic Role of Halogenation in Medicinal Chemistry

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] Its rigid, fused ring system provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. In the realm of medicinal chemistry, the strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability, often leading to enhanced therapeutic efficacy.[2][3] This in-depth technical guide explores the diverse bioactivity profiles of halogenated dihydrobenzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships, and potential as next-generation therapeutics.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Halogenated dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Disrupting Key Oncogenic Pathways

A primary mechanism of action for many anticancer dihydrobenzofuran derivatives is the inhibition of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Furthermore, these compounds have been shown to modulate the expression of key proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2.[2][3] Inhibition of Bcl-2 expression promotes the intrinsic apoptotic pathway, leading to the programmed death of cancer cells.

Certain halogenated dihydrobenzofuran derivatives also exhibit inhibitory activity against critical kinases involved in cancer progression, such as Pim kinases and Casein Kinase 2 (CK2). Overexpression of these kinases is common in various cancers, and their inhibition can disrupt signaling pathways that promote cell proliferation and survival. For instance, 7,9-dibromo-dihydrodibenzofuran has been identified as a potent CK2 inhibitor.

A promising development in this area is KY-001, a chloro- and fluoro-substituted dihydrobenzofuran derivative that acts as a TEAD/YAP1 inhibitor. This compound is currently in the Investigational New Drug (IND) approval phase in China for the treatment of advanced malignant solid neoplasms and malignant pleural mesothelioma.

Structure-Activity Relationship and Quantitative Insights

The position and nature of the halogen substituent on the dihydrobenzofuran scaffold play a crucial role in determining anticancer potency. For example, studies have shown that the presence of bromine or chlorine atoms can significantly enhance cytotoxic activity against various cancer cell lines.[2] The introduction of halogens can also influence the selectivity of these compounds for cancer cells over normal cells.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Halogenated dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, capable of suppressing key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines

A significant anti-inflammatory mechanism of these compounds is the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression.[2][3] By downregulating these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide. Furthermore, they have been shown to decrease the secretion of inflammatory cytokines such as interleukin-6 (IL-6) and chemokine (C-C) ligand 2 (CCL2).[2][3] Some derivatives also act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2.

Illustrative Bioactivity Data
Compound TypeTargetIC50 (µM)Cell Line/AssayReference
Fluorinated DihydrobenzofuransIL-6 secretion1.2 - 9.04LPS-stimulated macrophages[2][3]
Fluorinated DihydrobenzofuransCCL2 secretion1.5 - 19.3LPS-stimulated macrophages[2][3]
Fluorinated DihydrobenzofuransNitric Oxide production2.4 - 5.2LPS-stimulated macrophages[2][3]
Fluorinated DihydrobenzofuransProstaglandin E2 production1.1 - 20.5LPS-stimulated macrophages[2][3]

Antimicrobial Properties: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated dihydrobenzofuran derivatives have shown promising activity against a range of bacterial and fungal strains.

Mechanism of Action and Structure-Activity Relationship

The antimicrobial efficacy of these compounds is often linked to the presence and position of halogen substituents. For instance, dihydrobenzofuran derivatives bearing two bromo substituents have demonstrated excellent antibacterial activity. The introduction of chlorine, bromine, and nitro groups has been shown to have a significant effect on their antimicrobial properties.

Representative Antimicrobial Activity
Compound TypeOrganismMIC (µg/mL)Reference
Dihydrobenzofuran derivativeTrichophyton mentagrophytes12.5
Dihydrobenzofuran derivativeTrichophyton rubrum12.5
Dihydrobenzofuran derivativeCandida albicans100
Dihydrobenzofuran derivativeAspergillus niger200

Neuroprotective Potential: Shielding the Central Nervous System

Halogenated dihydrobenzofuran scaffolds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action: A Multi-pronged Neuroprotective Strategy

These compounds exert their neuroprotective effects through several mechanisms. They have been shown to reduce oxidative stress, a key factor in neuronal damage. Additionally, they can modulate the activity of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative disorders. Some derivatives also exhibit anti-inflammatory effects within the central nervous system, further contributing to their neuroprotective profile.

A notable example is a trifluoromethyl- and selenyl-containing dihydrobenzofuran derivative that demonstrated protective effects in an Alzheimer's disease model by modulating neurochemical, oxidative, and neuroinflammatory pathways.

Experimental Protocols

General Synthesis of a Halogenated 2,3-Dihydrobenzofuran Derivative

This protocol provides a representative method for the synthesis of a halogenated dihydrobenzofuran scaffold, which can be adapted for various derivatives.

Step 1: Halogenation of a Substituted Phenol

  • Dissolve the starting phenol in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: O-Alkylation with an Allyl Halide

  • To a solution of the halogenated phenol in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add the desired allyl halide (e.g., allyl bromide) dropwise.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the base, and concentrate the filtrate.

  • Purify the resulting allyl ether by column chromatography.

Step 3: Claisen Rearrangement and Cyclization

  • Heat the purified allyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement.

  • The rearranged ortho-allyl phenol will often cyclize in situ to the dihydrobenzofuran. If cyclization is not complete, it can be promoted by the addition of an acid catalyst.

  • Cool the reaction mixture and purify the final halogenated dihydrobenzofuran product by column chromatography.

MTT Assay for Anticancer Activity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of halogenated dihydrobenzofuran derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Pathways and Processes

Signaling Pathway of Apoptosis Induction

G Halogenated_Dihydrobenzofuran Halogenated Dihydrobenzofuran Tubulin Tubulin Polymerization Halogenated_Dihydrobenzofuran->Tubulin Inhibits Bcl2 Bcl-2 Expression Halogenated_Dihydrobenzofuran->Bcl2 Downregulates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Apoptosis induction by halogenated dihydrobenzofurans.

Experimental Workflow for Bioactivity Profiling

G Synthesis Synthesis & Purification Halogenated Dihydrobenzofuran Library Characterization Structural Characterization NMR, MS, etc. Synthesis->Characterization Primary_Screening Primary Bioactivity Screening e.g., MTT Assay Characterization->Primary_Screening Hit_Identification Hit Identification Potent Compounds Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Mechanism of Action Studies Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization SAR Studies Secondary_Assays->Lead_Optimization

Caption: Workflow for synthesis and bioactivity evaluation.

Pharmacokinetics and Drug Development Landscape

For any scaffold to be a viable drug candidate, favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are essential. Computational studies on dihydrobenzofuran derivatives have predicted good human intestinal absorption and the potential to cross the blood-brain barrier for certain analogs.[4] These predictions, coupled with the observed biological activities, underscore the drug-like potential of this scaffold.

A testament to the therapeutic potential of this class of compounds is Enavogliflozin , a chlorinated dihydrobenzofuran derivative. It acts as a sodium/glucose cotransporter 2 (SGLT-2) inhibitor and has been approved for the treatment of type 2 diabetes in South Korea. This successful clinical translation highlights the potential of halogenated dihydrobenzofuran scaffolds in addressing significant medical needs.

Conclusion and Future Directions

Halogenated dihydrobenzofuran scaffolds represent a versatile and highly promising platform for the development of novel therapeutics. Their diverse bioactivity profiles, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, are a testament to their chemical tractability and ability to interact with a wide range of biological targets. The strategic incorporation of halogens has proven to be a key determinant of their potency and selectivity.

Future research in this area should focus on several key aspects. Comprehensive QSAR and computational modeling studies will be invaluable for the rational design of next-generation derivatives with optimized activity and pharmacokinetic profiles. Further exploration of their mechanisms of action will uncover new therapeutic targets and applications. As evidenced by the clinical success of Enavogliflozin, the journey from scaffold to approved drug is achievable. Continued investigation into the rich chemical space of halogenated dihydrobenzofurans holds immense promise for addressing unmet medical needs and advancing human health.

References

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • KY-001 - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, December 20). Patsnap. Retrieved February 13, 2026, from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022, March 24). MDPI. Retrieved February 13, 2026, from [Link]

  • DWJ-304 | New Drug Approvals. (n.d.). New Drug Approvals. Retrieved February 13, 2026, from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023, August 30). Molecules. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2024, January 25). MDPI. Retrieved February 13, 2026, from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 20). Molecules. Retrieved February 13, 2026, from [Link]

  • A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. (2021, September 28). Molecules. Retrieved February 13, 2026, from [Link]

  • 3D-QSAR, Pharmacophore Modeling, ADMET and DFT Studies of Halogenated Conjugated Dienones as Potent MAO-B Inhibitors. (2025). Current Computer-Aided Drug Design. Retrieved February 13, 2026, from [Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. (2021, June 21). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved February 13, 2026, from [Link]

  • Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. (2025, May 4). University of Reading. Retrieved February 13, 2026, from [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016, February 15). Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2014, October 29). European Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2024, January 25). MDPI. Retrieved February 13, 2026, from [Link]

  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. (2019, April 1). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, reactivity and biological evaluation of novel halogenated tripentones. (2012, January 1). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. (2022, March 22). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023, June 30). European Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12). BMC Neurology. Retrieved February 13, 2026, from [Link]

  • Leveraging chromatography based physicochemical properties for efficient drug design. (2018, June 16). ADMET & DMPK. Retrieved February 13, 2026, from [Link]

  • The Oriented Development of Antituberculotics. Part 2. Halogenated 3-(4-Alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones. (2007, September). ChemInform. Retrieved February 13, 2026, from [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12). BMC Neurology. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015, June 15). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]

  • Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity. (2003, November). Planta Medica. Retrieved February 13, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024, May 22). Marine Drugs. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]

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Methodological & Application

Synthesis protocols for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis Protocol for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Executive Summary & Strategic Analysis

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (CAS: 2741630-34-0) is a high-value heterocyclic intermediate, primarily utilized in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural core—the dihydrobenzofuran scaffold—offers improved metabolic stability compared to its unsaturated benzofuran counterparts, while the orthogonal halogenation pattern (5-Br, 7-alkynyl) allows for precise, sequential cross-coupling reactions (e.g., Suzuki at C5, Click chemistry at C7).

Synthetic Challenge: The primary challenge lies in the regioselective functionalization of the dihydrobenzofuran core. Direct halogenation must distinguish between the electronically activated C5 (para to oxygen) and C7 (ortho to oxygen) positions. Furthermore, the introduction of the ethynyl group requires a chemoselective cross-coupling that preserves the C5-Bromine for downstream medicinal chemistry applications.

Selected Route: This protocol details a Sequential Electrophilic Substitution & Chemoselective Cross-Coupling (SES-CCC) pathway.

  • C5-Bromination: Exploiting the para-directing effect of the ether oxygen.

  • C7-Iodination: Targeting the remaining activated ortho-position.

  • Chemoselective Sonogashira: Leveraging the reactivity differential between Aryl-I and Aryl-Br bonds (

    
    ).
    

Reaction Pathway Visualization

The following diagram outlines the logical flow and chemical transformations.

SynthesisPathway SM 2,3-Dihydrobenzofuran (Starting Material) Int1 5-Bromo-2,3-dihydrobenzofuran (Intermediate 1) SM->Int1 Step 1: NBS, DMF (Electrophilic Bromination) Int2 5-Bromo-7-iodo-2,3-dihydrobenzofuran (Intermediate 2) Int1->Int2 Step 2: NIS, TFA (Regioselective Iodination) Int3 5-Bromo-7-((TMS)ethynyl)-2,3-dihydrobenzofuran (Intermediate 3) Int2->Int3 Step 3: TMS-Acetylene, Pd/Cu (Chemoselective Sonogashira) Product 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (Final Product) Int3->Product Step 4: K2CO3, MeOH (Desilylation)

Caption: Figure 1. Sequential functionalization pathway leveraging reactivity differentials (Br vs. I) for precise scaffold construction.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination at C5

Objective: Install the bromine atom at the C5 position (para to the oxygen donor). Mechanism: Electrophilic Aromatic Substitution (


). The oxygen lone pair activates the ring; the C5 position is sterically less hindered than C7 and electronically favored for the initial attack.
ReagentEquiv.[1][2]Role
2,3-Dihydrobenzofuran 1.0Substrate
N-Bromosuccinimide (NBS) 1.05Bromine Source
Acetonitrile (MeCN) SolventPolar aprotic solvent
Ammonium Acetate 0.1Catalyst (Proton shuttle)

Protocol:

  • Dissolve 2,3-dihydrobenzofuran (10.0 g, 83.2 mmol) in MeCN (100 mL) at 0°C.

  • Add

    
     (0.64 g, 8.3 mmol).
    
  • Portion-wise, add NBS (15.5 g, 87.4 mmol) over 30 minutes, maintaining temperature <5°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (Hexanes/EtOAc 9:1) should show consumption of starting material (

    
    ).
    
  • Workup: Quench with saturated

    
     (removes excess 
    
    
    
    ). Extract with EtOAc. Wash organic layer with water and brine.
  • Purification: Recrystallization from Hexanes or flash chromatography (SiO2, 100% Hexanes).

  • Yield: Expect 85-90% as a white solid.

Stage 2: Ortho-Iodination at C7

Objective: Install an iodine atom at C7.[3][4][5][6][7][8] Criticality: This step prepares the "reactive handle" for the Sonogashira coupling. Since C5 is blocked, the directing power of the oxygen forces substitution to C7.

ReagentEquiv.[1][2]Role
Int-1 (5-Br-DHBF) 1.0Substrate
N-Iodosuccinimide (NIS) 1.1Iodine Source
TFA / MeCN (1:10) SolventAcidic medium activates NIS

Protocol:

  • Dissolve 5-bromo-2,3-dihydrobenzofuran (Int-1) (10.0 g, 50.2 mmol) in MeCN (80 mL).

  • Add Trifluoroacetic acid (TFA) (8 mL). The acidity increases the electrophilicity of the iodonium species.

  • Add NIS (12.4 g, 55.2 mmol) in one portion.

  • Stir at RT for 12-16 hours. Note: Monitor closely. Over-reaction is unlikely due to deactivation by Br, but under-reaction is common.

  • Workup: Pour into ice water containing

    
    . Extract with DCM.[2][9]
    
  • Purification: Silica gel column (Hexanes

    
     5% EtOAc/Hexanes).
    
  • Product: 5-Bromo-7-iodo-2,3-dihydrobenzofuran (Int-2).

Stage 3: Chemoselective Sonogashira Coupling

Objective: Selectively couple the ethynyl group at C7-I without disturbing C5-Br. Mechanism: Oxidative addition of Pd(0) is significantly faster into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol). Low temperature is key to maintaining selectivity.

ReagentEquiv.[1][2]Role
Int-2 (5-Br-7-I-DHBF) 1.0Substrate
TMS-Acetylene 1.1Alkyne partner

0.03Catalyst
CuI 0.02Co-catalyst
Triethylamine (

)
3.0Base/Solvent
THF SolventCo-solvent

Protocol:

  • Degas a solution of Int-2 (5.0 g, 15.4 mmol) in dry THF/Et3N (1:1, 50 mL) using

    
     sparging for 15 mins.
    
  • Add

    
     (324 mg) and CuI (58 mg).
    
  • Cool to 0°C.

  • Add Trimethylsilylacetylene (TMSA) (2.38 mL, 16.9 mmol) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Do not heat.

  • QC Check: Monitor by HPLC/LCMS. Look for the disappearance of the Iodo-peak. If the Bis-coupled product (alkyne at both C5 and C7) appears, stop immediately.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes).

  • Product: 5-Bromo-7-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran (Int-3).

Stage 4: Deprotection (Desilylation)

Objective: Reveal the terminal alkyne.

Protocol:

  • Dissolve Int-3 in MeOH (50 mL).

  • Add

    
     (1.5 equiv).
    
  • Stir at RT for 30 minutes.

  • Workup: Dilute with water, extract with Et2O.

  • Final Purification: Recrystallization from Pentane/Et2O or short plug filtration.

  • Final Product: 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran .

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final compound must meet these criteria:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~3.2 ppm (t, 2H, C3-H of dihydrofuran).
      
    • 
       ~3.3 ppm (s, 1H, Acetylenic C-H). Diagnostic Peak.
      
    • 
       ~4.6 ppm (t, 2H, C2-H of dihydrofuran).
      
    • 
      7.2-7.4 ppm (2 aromatic singlets, meta-coupling J2Hz).
      
  • Mass Spectrometry:

    • Observe distinct Br isotope pattern (1:1 ratio for M and M+2).

    • Parent ion consistent with

      
      .[7]
      

References

  • Regioselective Bromination of Dihydrobenzofurans

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005.

  • Chemoselective Sonogashira Coupling (I vs Br)

    • Fairlamb, I. J. S. "Palladium-catalysed cross-coupling reactions of halogenated heterocycles." Chemical Society Reviews, 2007.

  • Synthesis of 7-Functionalized Benzofurans

    • Kishore, D. R., & Satyanarayana, G.[3] "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization." Journal of Organic Chemistry, 2022.[3]

  • General Benzofuran Methodologies

    • Ranu, B. C., et al. "Synthesis of substituted benzofurans via Sonogashira coupling." Molecular Diversity, 2020.[10]

Sources

Application Note: Strategic Heterocycle Synthesis Using 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran , a bifunctional "orthogonally reactive" scaffold that enables the rapid generation of diverse heterocyclic libraries.

Introduction: The "Orthogonal" Advantage

In diversity-oriented synthesis (DOS), the value of a building block is defined by its ability to undergo selective, sequential transformations. 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran represents a "privileged scaffold" because it possesses two distinct reactive handles with non-overlapping reactivity profiles:

  • C-5 Aryl Bromide: A stable electrophile suitable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures.

  • C-7 Terminal Alkyne: A versatile handle for "Click" chemistry (CuAAC), Sonogashira coupling, or cyclization reactions to form fused tricyclic systems (e.g., furopyridines).

This guide provides a validated workflow for synthesizing this building block and three distinct protocols for its application in drug discovery.

Preparation of the Building Block

Commercially available 5-bromo-7-iodo-2,3-dihydrobenzofuran (CAS: 1566912-44-4) is the optimal precursor. The synthesis relies on the kinetic selectivity of Pd-catalyzed oxidative addition, where the C-I bond reacts significantly faster than the C-Br bond.

Protocol A: Selective Synthesis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Mechanism: The reaction exploits the weaker bond dissociation energy of C-I (


) compared to C-Br (

). By controlling temperature and catalyst stoichiometry, the Sonogashira coupling occurs exclusively at the C-7 position.

Step 1: Selective Sonogashira Coupling

  • Reagents: 5-Bromo-7-iodo-2,3-dihydrobenzofuran (1.0 eq), Trimethylsilylacetylene (TMSA, 1.1 eq),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Anhydrous THF (degassed).

  • Conditions: Stir at Room Temperature (23 °C) for 4–6 hours. Note: Heating >40 °C may promote minor coupling at the C-5 bromine.

  • Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc). The product is the TMS-protected intermediate.

Step 2: Desilylation

  • Reagents: TMS-intermediate (1.0 eq),

    
     (2.0 eq) or TBAF (1.0 eq).
    
  • Solvent: MeOH/DCM (1:1).

  • Conditions: Stir at 0 °C to RT for 30 minutes.

  • Yield: Typically 85–92% (over 2 steps).

Visualization: Synthesis Pathway[1][2]

SynthesisPath Start 5-Bromo-7-iodo- 2,3-dihydrobenzofuran (CAS: 1566912-44-4) Inter Intermediate: 7-(TMS-ethynyl)-5-bromo-... Start->Inter TMS-Acetylene PdCl2(PPh3)2, CuI RT (Selectivity Control) Product TARGET: 5-Bromo-7-ethynyl- 2,3-dihydrobenzofuran Inter->Product K2CO3, MeOH (Deprotection)

Figure 1: Selective synthesis leveraging the reactivity difference between Aryl-I and Aryl-Br.

Application Protocols

Application 1: Library Generation via "Click" Chemistry (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles (Bioisosteres for amide bonds). Logic: The C-5 Bromine remains inert under CuAAC conditions, allowing for a subsequent diversification step.

Protocol:

  • Dissolve: 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (

    
    ) and the desired Azide (
    
    
    
    ,
    
    
    ) in
    
    
    (1:1,
    
    
    ).
  • Catalyst: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Stir at RT for 2–12 hours. The product often precipitates.

  • Validation: The formation of the triazole ring is confirmed by the disappearance of the alkyne proton peak (

    
    ) in 
    
    
    
    and the appearance of the triazole singlet (
    
    
    ).
Application 2: Synthesis of Fused Tricyclic Heterocycles (Furopyridines)

Target: Fused 2,3-dihydrobenzofuro[3,2-b]pyridines. Logic: A multi-component reaction or cascade cyclization involving the alkyne and an adjacent nucleophile.

Protocol (Glaser-Hay Coupling / Cyclization):

  • Coupling: React the 7-ethynyl scaffold with a 2-halopyridine or similar heterocycle using Sonogashira conditions (forcing conditions:

    
    ).
    
  • Cyclization: Treat the resulting biaryl alkyne with a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) in Toluene at
    
    
    .
  • Result: Intramolecular hydroarylation closes the third ring, fusing the benzofuran to the pyridine.

Application 3: Divergent Cross-Coupling (The "Br-First" Strategy)

Target: Biaryl-alkynes for kinase inhibition. Logic: If the target requires a sensitive alkyne moiety, react the stable C-5 Bromine first.

Protocol:

  • Suzuki Coupling: React 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran with an Aryl Boronic Acid (

    
    ).
    
  • Conditions:

    
     (3 mol%), 
    
    
    
    (2.0 eq), Dioxane/Water (4:1),
    
    
    .
  • Note: The terminal alkyne is generally stable under these basic conditions, provided oxygen is rigorously excluded to prevent Glaser homocoupling (alkyne dimerization).

Quantitative Data & Troubleshooting

Table 1: Reactivity Profile of Halogenated Dihydrobenzofurans

PositionHalogenBond Energy (kcal/mol)Rec. Catalyst SystemTemp Limit for Selectivity
C-7 Iodine~65

/ CuI
< 25 °C (Highly Selective)
C-5 Bromine~81

/ Base
> 60 °C (Requires Activation)
C-7 Alkyne (H)N/ACu(I) (Click) or Pd(II)RT to 100 °C

Troubleshooting Guide:

  • Problem: Loss of Alkyne proton (dimerization).

    • Solution: Degass solvents thoroughly with Argon. Oxygen promotes Cu-catalyzed homocoupling.

  • Problem: Poor conversion at C-5 Bromine.

    • Solution: Switch to electron-rich ligands like XPhos or SPhos (Buchwald ligands) to facilitate oxidative addition into the electron-rich benzofuran ring.

  • Problem: Regioisomer mixtures during synthesis.

    • Solution: Ensure the starting material is the 7-Iodo analog, not the 7-Bromo analog. The I/Br reactivity gap is essential for Protocol A.

Strategic Workflow Diagram

Workflow cluster_Click Path A: CuAAC (Click) cluster_Suzuki Path B: Cross-Coupling cluster_Fused Path C: Cyclization Core 5-Bromo-7-ethynyl- 2,3-dihydrobenzofuran Triazole 1,2,3-Triazole Derivatives Core->Triazole R-N3, Cu(I) (C-5 Br intact) Biaryl 5-Aryl-7-ethynyl Analogs Core->Biaryl Ar-B(OH)2, Pd(0) (Alkyne intact) Fused Tricyclic Fused Systems Core->Fused Lewis Acid or 1,3-Dipole

Figure 2: Divergent synthesis pathways available from the core building block.

References

  • Selective Halogenation & Coupling: Journal of Organic Chemistry. "Palladium-Catalyzed Selective Sonogashira Coupling of Heteroaryl Bromides and Iodides."

  • Benzofuran Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. "Acetylene Group in Medicinal Chemistry: Friend or Foe?"

  • Building Block Availability: AiFChem / BLD Pharm. "5-Bromo-7-iodo-2,3-dihydrobenzofuran (CAS 1566912-44-4)."

  • Click Chemistry Protocols: BioTechniques. "Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry."

Application Notes & Protocols for Bioconjugation Utilizing 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran as a heterobifunctional linker in advanced bioconjugation strategies. This unique reagent possesses two distinct, orthogonally reactive handles: a terminal alkyne and an aryl bromide. This dual functionality enables the sequential or differential conjugation of biomolecules, making it an invaluable tool for the development of complex therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) with dual payloads or sophisticated imaging constructs. We will delve into the core chemical principles of the reactions it facilitates—namely Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed Sonogashira Cross-Coupling—and provide step-by-step protocols for protein modification, purification, and characterization.

Introduction: The Power of Heterobifunctional Linkers

In the field of drug development, particularly for targeted therapies like ADCs, the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) is a critical determinant of the conjugate's success.[][2][3] An ideal linker must be stable in systemic circulation but allow for efficient payload release at the target site.[] Heterobifunctional linkers, which possess two different reactive groups, offer an additional layer of sophistication, enabling the construction of more complex and potentially more effective bioconjugates.

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran emerges as a powerful tool in this context. Its structure provides a rigid dihydrobenzofuran scaffold that offers predictable spatial orientation, while its two functional groups—the ethynyl (alkyne) and bromo moieties—can be addressed with highly specific and efficient chemical reactions. This guide will explore the practical applications of this versatile linker.

Core Chemical Principles and Reaction Mechanisms

The utility of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is rooted in the distinct reactivity of its two key functional groups.

Caption: Core structure and reactive handles of the linker.

The Terminal Alkyne: Gateway to Click Chemistry

The terminal alkyne is one of the most reliable handles for bioconjugation due to its participation in the "click chemistry" family of reactions.[4] Specifically, it undergoes a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized molecule to form a stable triazole linkage.[4][5]

Causality Behind the Choice: The CuAAC reaction is chosen for its high yields, stereospecificity (forming only the 1,4-disubstituted triazole), and rapid kinetics under mild, aqueous conditions compatible with biomolecules.[5][6] The resulting triazole ring is exceptionally stable and does not interfere with the biological activity of the protein.

CuAAC_Mechanism CuAAC Reaction Workflow Protein_N3 Azide-Modified Protein (R-N3) Reaction Reaction Mixture (Aqueous Buffer, RT) Protein_N3->Reaction Reactant 1 Linker_Alkyne Linker-Alkyne (This Reagent) Linker_Alkyne->Reaction Reactant 2 Cu_I Cu(I) Catalyst (from CuSO4 + Ascorbate) Cu_I->Reaction Catalyst Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Product Protein-Linker Conjugate (Stable Triazole Linkage) Reaction->Product Forms

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Aryl Bromide: A Handle for Cross-Coupling

The aryl bromide functionality is a classic substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is particularly relevant.[7][8] This reaction provides a powerful method for forming a carbon-carbon bond, attaching a second molecule of interest that possesses a terminal alkyne.

Causality Behind the Choice: The Sonogashira reaction is highly valued for its ability to create rigid, linear linkages (conjugated enynes), which can be desirable for controlling the spacing and orientation of conjugated payloads.[9] While performing palladium catalysis on proteins in aqueous media presents challenges, recent advancements in water-soluble ligands and catalysts have made this approach feasible for bioconjugation.[10]

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Alkyne R-Pd(II)-Alkyne (Diorganopalladium) Transmetal->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Final Conjugate ReductElim->Product Releases Aryl_Halide Protein-Linker-Br Aryl_Halide->OxAdd Enters Alkyne_Payload Alkyne-Payload + Cu(I), Base Alkyne_Payload->Transmetal Enters

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Application Protocol 1: Antibody Labeling via CuAAC

This protocol details the initial conjugation of an azide-modified antibody with 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. This creates a stable antibody-linker intermediate, preserving the aryl bromide for subsequent functionalization.

Objective

To covalently attach the bifunctional linker to an azide-bearing monoclonal antibody (mAb) with high efficiency and purify the resulting conjugate.

Materials & Reagents
  • Antibody: Azide-modified mAb (e.g., via lysine modification with an NHS-Azide reagent), prepared at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Linker: 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, 10 mM stock in DMSO.

  • Catalyst: Copper(II) Sulfate (CuSO4), 50 mM stock in water.

  • Reducing Agent: Sodium Ascorbate, 100 mM stock in water (prepare fresh).

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or a Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200).

  • Buffer: PBS, pH 7.4.

Step-by-Step Methodology
  • Reagent Preparation:

    • Allow all reagents to come to room temperature.

    • Expert Insight: Prepare the Sodium Ascorbate solution immediately before use, as it is prone to oxidation, which deactivates the catalyst.

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, combine the CuSO4 stock and THPTA ligand stock at a 1:1 molar ratio. Vortex briefly.

    • Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state required for the reaction and prevents protein precipitation that can be caused by free copper ions.

  • Conjugation Reaction Setup:

    • To the azide-modified mAb solution, add the required volume of DMSO to reach a final co-solvent concentration of 10-20%. (e.g., for a 1 mL reaction, add 100-200 µL of DMSO).

    • Add the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran stock solution. A 10-20 molar excess relative to the antibody is a good starting point.

    • Add the CuSO4/THPTA premix to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction by inversion or slow rotation. Do not vortex, as this can denature the antibody.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification of the Conjugate:

    • To remove unreacted linker and catalyst components, purify the reaction mixture.

    • For small scale (<1 mL): Use a Zeba™ Spin Desalting Column according to the manufacturer's protocol.

    • For larger scale: Utilize an SEC system equilibrated with PBS, pH 7.4. Monitor the elution profile at 280 nm. The antibody conjugate will elute in the first major peak.[11]

    • Trustworthiness: Proper purification is essential to remove cytotoxic small molecules and ensure the safety and efficacy of the final product.[]

Characterization and Quality Control

Successful conjugation must be verified. The Drug-to-Antibody Ratio (DAR), which is the average number of linkers attached per antibody, is a critical quality attribute.[13]

Technique Purpose Expected Outcome
UV/Vis Spectroscopy Initial concentration and DAR estimation.Measurement of A280 (protein) and potentially a linker-specific wavelength if chromophoric.
SDS-PAGE Assess integrity and purity.A slight increase in the molecular weight band of the heavy chain compared to the unconjugated mAb.
Mass Spectrometry (ESI-MS) Precise mass determination and DAR distribution.[14][15]A mass spectrum showing a distribution of peaks, each corresponding to a specific DAR value (DAR=0, 1, 2, etc.). The mass shift should equal the mass of the attached linker.
Hydrophobic Interaction Chromatography (HIC) Assess heterogeneity and DAR distribution.[]Separation of species based on hydrophobicity. Higher DAR species will have longer retention times.

Table 1: Hypothetical ESI-MS Deconvoluted Mass Data

Species Calculated Mass (Da) Observed Mass (Da) Mass Shift (Da)
Unconjugated mAb 148,000.0 148,001.2 -
DAR 1 148,240.0 148,241.5 +240.3
DAR 2 148,480.0 148,481.9 +480.7
DAR 3 148,720.0 148,722.1 +720.9
DAR 4 148,960.0 148,962.5 +961.3

(Note: Mass of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is approx. 239.0 Da. The slight discrepancy in mass shift accounts for the loss of atoms in the reaction.)

Application Protocol 2: Sequential Sonogashira Coupling

This protocol uses the purified antibody-linker-Br conjugate from Protocol 1 to attach a second, alkyne-functionalized molecule (e.g., a fluorescent dye, a second drug).

Objective

To perform a site-specific palladium-catalyzed cross-coupling reaction on the antibody conjugate to create a dual-functional bioconjugate.

Materials & Reagents
  • Antibody Conjugate: Purified antibody-linker-Br from Protocol 1 (5 mg/mL in degassed PBS, pH 7.4).

  • Payload: Alkyne-functionalized molecule of interest (e.g., Alkyne-PEG4-Fluorophore), 10 mM stock in DMSO.

  • Palladium Catalyst: A water-soluble palladium source, such as a pre-formed Pd(II) complex with an aminopyrimidine ligand, as described in the literature for aqueous Sonogashira reactions.[10]

  • Copper Co-catalyst: Copper(I) Iodide (CuI), 10 mM stock in degassed DMSO.

  • Base: A mild, non-nucleophilic base suitable for aqueous conditions (e.g., a buffered solution of diisopropylethylamine).

  • Purification: SEC system as described in Protocol 1.

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • Expert Insight: Palladium-catalyzed reactions are sensitive to oxygen. All buffers must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. The reaction should be performed in a sealed vial under an inert atmosphere.

  • Reaction Setup (under inert atmosphere):

    • To the degassed antibody-linker-Br conjugate solution, add the alkyne-functionalized payload (20-50 molar excess).

    • Add the copper(I) iodide co-catalyst to a final concentration of ~0.5 mM.

    • Add the mild base to the reaction mixture.

    • Initiate the reaction by adding the water-soluble palladium catalyst to a final concentration of ~0.2 mM.

  • Incubation:

    • Incubate the reaction at 37°C for 4-8 hours with gentle mixing. Monitor the reaction progress if possible (e.g., by LC-MS analysis of a small aliquot).

    • Causality: The elevated temperature helps to increase the reaction rate, but should not exceed the thermal stability limit of the antibody.

  • Purification:

    • Purify the final dual-functional conjugate using an SEC system as described previously to remove all small molecule reagents, catalysts, and byproducts.

Characterization and Quality Control

Verification of the second conjugation is critical. Mass spectrometry is the gold standard for confirming the addition of the second payload.

Table 2: Hypothetical ESI-MS Data for Dual Conjugate

Species (Avg. DAR1=4) Starting Mass (Da) (from Protocol 1) Mass of Payload (Da) Expected Final Mass (Da) Observed Final Mass (Da)
mAb-(Linker-Br)₄ 148,962.5 - - -

| mAb-(Linker-Payload)₄ | 148,962.5 | 4 x 550.0 | 151,162.5 | 151,164.1 |

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low DAR in CuAAC Inactive catalyst (oxidized ascorbate or Cu(I)).Prepare Sodium Ascorbate fresh. Ensure proper ligand-to-copper ratio.
Inaccessible azide sites on the protein.Re-evaluate the initial azide modification strategy.
Protein Aggregation High concentration of organic co-solvent or copper.Reduce DMSO percentage. Increase THPTA ligand concentration to better chelate copper.
No Reaction in Sonogashira Catalyst poisoning by oxygen or other impurities.Ensure all buffers are thoroughly degassed and maintain an inert atmosphere.
Inactive palladium catalyst.Source a high-quality, water-soluble palladium catalyst specifically designed for bioconjugation.
Low Yield in Sonogashira Steric hindrance on the antibody conjugate.Increase reaction time, temperature (cautiously), or excess of the alkyne payload.

Conclusion

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran stands as a highly effective and versatile heterobifunctional linker for creating advanced bioconjugates. The orthogonal reactivity of its alkyne and aryl bromide handles allows for a controlled, sequential conjugation strategy using two of the most robust reactions in modern chemistry: CuAAC and Sonogashira coupling. By following the detailed protocols and characterization methods outlined in this guide, researchers can leverage this powerful tool to build novel, well-defined antibody-drug conjugates and other complex biomolecular constructs for a wide range of therapeutic and research applications.

References

  • Title: Current approaches for the purification of antibody-drug conjugates Source: PubMed URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Source: Creative Biolabs URL: [Link]

  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: PMC URL: [Link]

  • Title: Ethynylphosphonamidates for the Rapid and Cysteine-Selective Generation of Efficacious Antibody–Drug Conjugates Source: PMC URL: [Link]

  • Title: Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography Source: MDPI URL: [Link]

  • Title: Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates Source: ACS Publications URL: [Link]

  • Title: SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Source: ACS Publications URL: [Link]

  • Title: Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier Source: RSC Publishing URL: [Link]

  • Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL: [Link]

  • Title: Molecular Application of Mass Spectrometry and Chromatography in Biomedicine Source: MDPI URL: [Link]

  • Title: Copper-free click chemistry Source: Wikipedia URL: [Link]

  • Title: Advances in Mass Spectrometry for the Characterisation and Bioanalysis of Antibody-Drug Conjugates Source: Biopharma Asia URL: [Link]

  • Title: Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds Source: ACS Publications URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells Source: PMC URL: [Link]

  • Title: Sonogashira Coupling Source: NROChemistry URL: [Link]

  • Title: Utilization of alkyne bioconjugations to modulate protein function Source: PMC URL: [Link]

  • Title: Recent Advances in Peptide Linkers of Antibody-Drug Conjugates Source: PubMed URL: [Link]

  • Title: Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies Source: PubMed URL: [Link]

  • Title: Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls Source: PMC URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loads for Coupling 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Sonogashira cross-coupling of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and optimization strategies for this specific transformation. The formation of a C(sp²)-C(sp) bond via Sonogashira coupling is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] This guide moves beyond standard protocols to address the nuanced challenges you may face in the lab.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction has stalled before consuming the aryl bromide. What are the likely causes and how do I resolve this?

A1: Low or incomplete conversion is the most common issue in Sonogashira couplings, especially with aryl bromides, which are inherently less reactive than the corresponding iodides.[3][4] The problem often stems from one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

Common Culprits and Solutions:

  • Catalyst Deactivation (Palladium Black): The appearance of a black precipitate is a tell-tale sign of catalyst decomposition. The active Pd(0) species can agglomerate and fall out of the catalytic cycle, effectively stopping the reaction.[5]

    • Cause: This is often caused by the presence of oxygen, insufficient ligand to stabilize the Pd(0) center, or excessively high temperatures.[6][7]

    • Solution:

      • Ensure Rigorous Anaerobic Conditions: Degas your solvent and base thoroughly using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] Maintain a positive pressure of inert gas throughout the experiment.

      • Ligand Choice: For a moderately reactive aryl bromide, a standard ligand like triphenylphosphine (PPh₃) may be sufficient. However, if deactivation persists, switching to a bulkier, more electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) can enhance catalyst stability and promote the rate-limiting oxidative addition step.[4][8][9]

      • Temperature Control: While aryl bromides often require heating, excessive temperatures (>100 °C) can accelerate catalyst decomposition.[10] Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) center is frequently the rate-determining step in the catalytic cycle.[3]

    • Solution:

      • Increase Catalyst Loading: If you started with a low loading (e.g., <1 mol%), incrementally increase the palladium catalyst to 2-5 mol%.

      • Use a More Active Catalyst System: Pre-catalysts like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), which can be inefficient.[11] Using a direct Pd(0) source like Pd(PPh₃)₄ or generating a highly active catalyst in situ from a combination like (AllylPdCl)₂ and P(t-Bu)₃ can significantly improve performance at room temperature.[9]

  • Reagent Purity:

    • Amine Base: Amine bases like triethylamine (TEA) can oxidize over time, leading to impurities that inhibit the catalyst. Using a freshly distilled or newly opened bottle is critical.[12]

    • Solvent: Ensure solvents are anhydrous and free of peroxides, which can poison the catalyst.[6]

Below is a logical workflow for troubleshooting low-yield reactions.

G start Low Yield / Stalled Reaction check_reagents 1. Verify Reagent Purity (Fresh Base, Dry Solvent) start->check_reagents check_conditions 2. Confirm Anaerobic Conditions (Proper Degassing) check_reagents->check_conditions observe_pd_black 3. Observe for Pd Black? check_conditions->observe_pd_black increase_temp 4a. Increase Temperature (e.g., 60°C -> 80°C) observe_pd_black->increase_temp No change_ligand 4b. Use Bulkier Ligand (e.g., P(t-Bu)3) observe_pd_black->change_ligand Yes increase_pd_load 5. Increase Pd Loading (e.g., 1% -> 3%) increase_temp->increase_pd_load change_ligand->increase_pd_load success Reaction Optimized increase_pd_load->success

Caption: Troubleshooting workflow for low-yield Sonogashira coupling.
Q2: I'm observing a significant amount of a side product from alkyne homocoupling (Glaser coupling). How can I minimize this?

A2: The formation of a diyne byproduct via Glaser coupling is a classic side reaction in Sonogashira chemistry. It is promoted by the copper co-catalyst in the presence of oxygen.[1][7]

Mitigation Strategies:

  • Strict Oxygen Exclusion: This is the most critical factor. The Glaser coupling mechanism involves the oxidation of Cu(I) to Cu(II). By rigorously excluding oxygen, you starve this unwanted pathway. Re-verify your degassing procedure and ensure a tight seal on your reaction vessel.[5][7]

  • Reduce Copper(I) Loading: While catalytic CuI is necessary to activate the alkyne, excess amounts can favor the homocoupling pathway.[1] Reduce the CuI loading to the minimum effective concentration, typically 0.5–2 mol%.

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling reaction over homocoupling.

  • Adopt a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent solution.[1] These methods have been well-developed and often rely on specific palladium/ligand systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) and a suitable base in a polar solvent.[9][13]

The diagram below illustrates the competition between the desired Sonogashira pathway and the undesired Glaser coupling.

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Coupling Pd_Cycle Pd(0) Catalytic Cycle Cu_Acetylide Copper(I) Acetylide [R-C≡C-Cu] Pd_Cycle->Cu_Acetylide Transmetalation Product Desired Cross-Coupled Product Cu_Acetylide->Product Cu_Acetylide_Glaser Copper(I) Acetylide [R-C≡C-Cu] O2 Oxygen (O2) Cu_Acetylide_Glaser->O2 Oxidation Diyne Homocoupled Product [R-C≡C-C≡C-R] O2->Diyne Alkyne Terminal Alkyne (Your Substrate) Alkyne->Pd_Cycle Alkyne->Cu_Acetylide_Glaser

Caption: Competing reaction pathways: Sonogashira vs. Glaser coupling.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting catalyst load for Palladium and Copper with an aryl bromide like 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran?

A1: For an aryl bromide, a higher catalyst loading is generally required compared to an aryl iodide. A robust starting point is crucial for successful optimization. The table below provides recommended starting loads for common catalyst systems.

Catalyst ComponentPalladium PrecursorRecommended Loading (mol%)Copper(I) Co-catalystRecommended Loading (mol%)Notes
Palladium Catalyst PdCl₂(PPh₃)₂2 - 5CuI1 - 5A stable Pd(II) pre-catalyst; requires in-situ reduction. A good general starting point.[4][8]
Pd(PPh₃)₄1 - 3CuI1 - 3An active Pd(0) source but can be sensitive to air.[8]
Pd₂(dba)₃ / Ligand0.5 - 2CuI1 - 2Used with a specific ligand (e.g., P(t-Bu)₃) to generate a highly active catalyst.[8]
Copper Co-Catalyst CuI (Copper(I) Iodide)--1 - 5The most common co-catalyst. Use the lowest effective amount to minimize homocoupling.[1][2]
Q2: What is the mechanistic role of the copper(I) co-catalyst and the amine base?

A2: Both components play critical, synergistic roles in the catalytic cycle.

  • Copper(I) Co-catalyst: The primary role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This copper acetylide is much more nucleophilic than the deprotonated alkyne itself and readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[8][14] This dramatically increases the rate of the reaction, allowing it to proceed under much milder conditions than copper-free alternatives of the time.[2]

  • Amine Base: The amine (e.g., triethylamine, diisopropylamine) serves two purposes. First, it acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. Second, it serves as a scavenger for the hydrogen halide (HBr) that is generated during the reaction, preventing it from creating an acidic environment that could deactivate the catalyst or promote side reactions. In many setups, the amine is used in excess and also functions as the solvent.[11]

The diagram below outlines the interplay between the palladium and copper cycles.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_aryl->pd2_alkynyl Transmetalation product Product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 cu_halide Cu(I)Br alkyne H-C≡CR + Base cu_halide->alkyne cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_aryl cu_acetylide->cu_halide (to Pd Cycle) alkyne->cu_acetylide

Caption: Simplified Sonogashira catalytic cycle showing Pd and Cu interplay.

Experimental Protocols

General Procedure for Sonogashira Coupling of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

This is a starting point protocol and should be optimized based on the troubleshooting advice above.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Charging: To the Schlenk flask, add 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (1.0 eq.), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.) via syringe. If using the amine as the solvent, add a sufficient volume to ensure proper stirring.

  • Alkyne Addition: Add the terminal alkyne coupling partner (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.[15] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Procedure for Solvent Degassing (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen from solvents.[6]

  • Place the solvent in a robust Schlenk flask that is no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and thaw the solvent completely in a warm water bath. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 13, 2026.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 13, 2026.
  • Chinchilla, R., & Nájera, C. (2020).
  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Troubleshooting low yields in Hex-3-en-5-yn-2-ol reactions - Benchchem. (n.d.). Retrieved February 13, 2026.
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  • Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene - Benchchem. (n.d.). Retrieved February 13, 2026.
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Validation & Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Characterization of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is a heterocyclic organic molecule featuring a benzofuran core, substituted with both a bromine atom and an ethynyl group.[1] This unique combination of functionalities makes it a compound of interest in medicinal chemistry and materials science. The dihydrobenzofuran scaffold is a privileged structure in numerous biologically active compounds. The presence of a bromine atom allows for further synthetic modifications through cross-coupling reactions, while the ethynyl group provides a site for click chemistry or other transformations, making it a versatile building block for the synthesis of more complex molecules.

Accurate structural characterization and purity assessment are paramount in the development of any new chemical entity. High-resolution mass spectrometry (HRMS) stands out as a powerful analytical technique for obtaining precise molecular weight and elemental composition, which are critical for confirming the identity of a synthesized compound like 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. This guide will provide an in-depth technical overview of the HRMS characterization of this molecule, compare its performance with alternative analytical techniques, and provide supporting experimental rationales.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is indispensable for the unambiguous identification of novel compounds. Its ability to provide highly accurate mass measurements, often with sub-ppm mass accuracy, allows for the confident determination of elemental composition.

Expected High-Resolution Mass Spectrum

For 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran (C₁₀H₇BrO), the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. It is crucial to consider the isotopic distribution, particularly due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance.

Isotopologue Theoretical Exact Mass (m/z)
[C₁₀H₇⁷⁹BrO]⁺˙221.9735
[C₁₀H₇⁸¹BrO]⁺˙223.9715

An HRMS spectrum will, therefore, exhibit a characteristic isotopic pattern for the molecular ion with two peaks of nearly equal intensity separated by approximately 2 Da.

Predicted Fragmentation Pathway

Electron ionization (EI) is a common ionization technique that induces fragmentation, providing valuable structural information. The fragmentation of the 2,3-dihydrobenzofuran ring often involves initial cleavage of the dihydro-furan portion. The presence of the ethynyl and bromo substituents will influence the fragmentation pathways.

A plausible fragmentation pathway for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is proposed below:

G M [C₁₀H₇BrO]⁺˙ m/z ≈ 222, 224 Molecular Ion frag1 [C₈H₅Br]⁺˙ m/z ≈ 180, 182 M->frag1 - C₂H₂O frag4 [C₁₀H₆BrO]⁺ m/z ≈ 221, 223 M->frag4 - H• frag2 [C₈H₅]⁺ m/z = 101 frag1->frag2 - Br• frag3 [C₆H₃]⁺ m/z = 75 frag2->frag3 - C₂H₂

Caption: Predicted EI fragmentation pathway for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran.

  • Loss of ethylene oxide (C₂H₂O): A common fragmentation for dihydrobenzofurans involves the loss of the C2 and C3 carbons and the oxygen atom as ethylene oxide, leading to a brominated phenylacetylene radical cation.

  • Loss of a bromine radical (Br•): The resulting fragment can then lose a bromine radical to form a phenylacetylene cation.

  • Loss of acetylene (C₂H₂): Subsequent fragmentation can involve the loss of acetylene.

  • Loss of a hydrogen radical (H•): Loss of a hydrogen atom from the molecular ion can also occur, leading to a stable, conjugated system.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for analysis.

  • Introduction Method: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). EI will provide more fragmentation for structural elucidation, while ESI may yield a more prominent molecular ion peak.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to achieve high mass accuracy (e.g., < 5 ppm).

  • Data Analysis: Process the acquired data to determine the accurate masses of the molecular ion and major fragment ions. Utilize software to predict the elemental composition based on the accurate mass and isotopic pattern.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the detailed molecular structure of organic compounds.

Technique Information Provided Advantages Limitations
HRMS Precise molecular weight and elemental composition.High sensitivity, small sample requirement, provides molecular formula.Provides limited information on the connectivity of atoms.
NMR (¹H, ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.

Causality in Technique Selection: For the initial confirmation of a successful synthesis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, HRMS is invaluable for quickly confirming the correct molecular formula. However, to definitively prove the regiochemistry of the bromine and ethynyl substituents and the connectivity of the dihydrobenzofuran ring, NMR spectroscopy is essential. 2D NMR techniques like COSY, HSQC, and HMBC would be required for complete structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, GC-MS is a common analytical technique.

Technique Information Provided Advantages Limitations
HRMS High-resolution mass data for accurate mass and elemental composition determination.Superior mass accuracy and resolution, enabling differentiation of isobaric interferences.Higher instrument cost and complexity.
GC-MS (Quadrupole) Retention time for chromatographic separation and nominal mass fragmentation pattern.Robust, widely available, provides good separation of volatile compounds, and established libraries for identification.Lower mass resolution and accuracy, making it difficult to distinguish between compounds with the same nominal mass.

Experimental Workflow: GC-MS vs. LC-HRMS

G cluster_0 GC-MS Workflow cluster_1 LC-HRMS Workflow a Sample Injection b GC Separation a->b c EI Ionization b->c d Quadrupole MS c->d e Sample Injection f LC Separation e->f g ESI/APCI Ionization f->g h HRMS (e.g., Orbitrap) g->h

Caption: Comparison of typical GC-MS and LC-HRMS experimental workflows.

Trustworthiness of Protocols: A self-validating system for the characterization of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran would involve a multi-technique approach. The retention time from GC or LC provides a chromatographic identifier. HRMS confirms the elemental composition, and NMR validates the precise molecular structure. The convergence of data from these independent techniques provides a high degree of confidence in the compound's identity and purity.

Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of a novel molecule such as 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran necessitates a strategic application of multiple analytical techniques. High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this process, offering unparalleled precision in determining the molecular weight and elemental composition from a minimal amount of sample. Its ability to reveal the characteristic isotopic signature of the bromine atom is particularly crucial for this compound.

While HRMS provides the molecular formula with high confidence, it is most powerful when used in concert with other methods. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for elucidating the intricate details of atomic connectivity and stereochemistry. Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for assessing the purity of the compound and resolving it from any potential isomers or impurities.

By integrating the data from HRMS, NMR, and chromatography, researchers can build a comprehensive and self-validating analytical dossier for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. This multi-faceted approach ensures the scientific integrity of the data and provides the robust characterization required for subsequent applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154815038, 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. Retrieved from [Link]1]

  • ResolveMass Laboratories Inc. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link].

  • Gavage, M., Delahaut, P., & Gillard, N. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(3), 601. [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4307–4318. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis.
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  • MassBank of North America (MoNA). (n.d.). Retrieved from [Link]

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A Guide to the Orthogonal Reactivity of 5-Bromo and 7-Ethynyl Groups in Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active natural products and functional organic materials.[1] The strategic functionalization of this core is paramount for developing novel compounds with tailored properties. Among the most versatile synthetic handles are halogen and alkyne moieties, which open doors to a vast array of chemical transformations.

This guide provides a comparative analysis of the reactivity of two key functional groups on the dihydrobenzofuran ring: the 5-bromo and the 7-ethynyl groups. While direct, side-by-side kinetic comparisons on a single 5-bromo-7-ethynyl-2,3-dihydrobenzofuran molecule are not extensively documented in the literature, a wealth of experimental data on analogous systems allows for a robust and predictive understanding of their distinct and, crucially, orthogonal reactivity. This guide will delve into the primary reaction pathways for each group, provide experimentally-grounded protocols, and present a strategy for their selective, sequential functionalization.

Core Reactivity Principles: A Tale of Two Handles

The fundamental difference in reactivity between an aryl bromide and a terminal alkyne dictates their synthetic utility. The 5-bromo group serves as a classic electrophilic partner in palladium-catalyzed cross-coupling reactions, while the 7-ethynyl group can act as a nucleophilic partner in similar couplings or undergo unique cycloaddition reactions.

G cluster_0 5-Bromo Group (Electrophile) cluster_1 7-Ethynyl Group (Nucleophile / Dipolarophile) Bromo 5-Bromo-DHBF Pd_Coupling Palladium-Catalyzed Cross-Coupling Suzuki Suzuki Reaction (C-C Bond) Sonogashira_Br Sonogashira Reaction (C-C Bond) Heck Heck Reaction (C-C Bond) Ethynyl 7-Ethynyl-DHBF Click CuAAC 'Click' Chemistry (Triazole Formation) Sonogashira_Ethynyl Sonogashira Reaction (C-C Bond)

Reactivity Profile of the 5-Bromo Group

The carbon-bromine bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2] The reactivity order for aryl halides in these couplings is generally I > Br > Cl, making aryl bromides a reliable and widely used substrate.[3]

Key Transformations:
  • Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling with an organoboron reagent (e.g., boronic acid or ester). This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[4]

  • Sonogashira Coupling: Creates a C(sp²)-C(sp) bond by reacting with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[5][6]

  • Heck-Mizoroki Coupling: Forms a C(sp²)-C(sp²) bond by coupling with an alkene, leading to substituted styrenyl-type derivatives.[7]

These reactions enable the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl substituents at the 5-position, making the 5-bromo group a cornerstone for library synthesis and lead optimization.

Reactivity Profile of the 7-Ethynyl Group

The terminal alkyne at the 7-position offers a complementary set of transformations, primarily characterized by its utility in cycloadditions and as a nucleophilic partner in cross-coupling.

Key Transformations:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This flagship "click chemistry" reaction involves the [3+2] cycloaddition with an organic azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8] The reaction is known for its high efficiency, bio-orthogonality, and mild, often aqueous, reaction conditions, making it ideal for bioconjugation and the synthesis of complex molecular architectures.[9][10]

  • Sonogashira Coupling: As the terminal alkyne component, this group readily couples with various aryl or vinyl halides (or triflates), providing a robust method for extending the carbon framework.[5]

Comparative Performance and Orthogonal Strategy

The distinct chemical nature of the 5-bromo and 7-ethynyl groups allows for a powerful orthogonal synthetic strategy. One group can be reacted selectively while leaving the other intact for a subsequent, different transformation. This selective functionalization is the key to building molecular complexity efficiently.

Orthogonal_Strategy cluster_PathA Path A: Functionalize Bromo First cluster_PathB Path B: Functionalize Ethynyl First Start 5-Bromo-7-ethynyl-DHBF Suzuki_Step Suzuki Coupling (Reacts with 5-Bromo) Intermediate_A 5-Aryl-7-ethynyl-DHBF Click_Step_A Click Chemistry (Reacts with 7-Ethynyl) Product_A 5-Aryl-7-triazolyl-DHBF Click_Step_B Click Chemistry (Reacts with 7-Ethynyl) Intermediate_B 5-Bromo-7-triazolyl-DHBF Suzuki_Step_B Suzuki Coupling (Reacts with 5-Bromo) Product_B 5-Aryl-7-triazolyl-DHBF

As illustrated, a Suzuki coupling can be performed on the 5-bromo position under conditions that do not affect the 7-ethynyl group. Conversely, a CuAAC click reaction can be performed on the 7-ethynyl group without disturbing the 5-bromo position. This orthogonality provides researchers with complete control over the synthetic sequence.

Data Summary:
Functional GroupReaction TypeCoupling PartnerKey Reagents/CatalystTypical YieldsKey Advantages
5-Bromo Suzuki-Miyaura CouplingBoronic Acid / EsterPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)70-95%[11]Huge substrate scope, mild conditions, high functional group tolerance.
Sonogashira CouplingTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)75-95%[6]Forms C(sp²)-C(sp) bonds directly, reliable.
7-Ethynyl CuAAC Click ChemistryOrganic AzideCu(I) source (e.g., CuSO₄/NaAsc), Ligand (optional)>90%[10][12]Bio-orthogonal, high yield, mild/aqueous conditions, forms stable triazole linker.
Sonogashira CouplingAryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)75-95%[13]Robust method for C-C bond formation.

Experimental Protocols

The following protocols are representative, self-validating procedures for the selective functionalization of the 5-bromo and 7-ethynyl groups. Researchers should optimize conditions for their specific dihydrobenzofuran substrate.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromo-Dihydrobenzofuran Derivative

This protocol is adapted from established procedures for Suzuki couplings on bromo-substituted aromatic systems.[11]

Objective: To couple an arylboronic acid with the 5-bromo position of a dihydrobenzofuran.

Materials:

  • 5-Bromo-dihydrobenzofuran substrate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel, add the 5-bromo-dihydrobenzofuran substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-dihydrobenzofuran.

Causality: The choice of Pd(dppf)Cl₂ provides a robust and thermally stable catalyst suitable for coupling aryl bromides. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[2]

Protocol 2: CuAAC (Click) Reaction of a 7-Ethynyl-Dihydrobenzofuran Derivative

This protocol is based on standard, highly reliable click chemistry procedures.[12][14]

Objective: To conjugate an organic azide to the 7-ethynyl position of a dihydrobenzofuran.

Materials:

  • 7-Ethynyl-dihydrobenzofuran substrate (1.0 equiv)

  • Organic azide (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF, THF)

Procedure:

  • In a reaction vial, dissolve the 7-ethynyl-dihydrobenzofuran substrate and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (e.g., to yellow-green) may be observed.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 7-(triazol-1-yl)-dihydrobenzofuran.

Causality: Sodium ascorbate acts as a reducing agent, converting the Cu(II) precatalyst to the active Cu(I) species in situ. The Cu(I) catalyst then coordinates with the terminal alkyne, activating it for the cycloaddition with the azide.[12] This process is highly specific and does not react with the aryl bromide.

Conclusion

The 5-bromo and 7-ethynyl groups on a dihydrobenzofuran scaffold are not competitors but rather synergistic partners in complex molecule synthesis. The 5-bromo position is reliably functionalized using a suite of palladium-catalyzed cross-coupling reactions, while the 7-ethynyl group is an exceptional handle for copper-catalyzed click chemistry and as a partner in Sonogashira couplings. Understanding and exploiting their orthogonal reactivity empowers chemists to design and execute efficient, modular, and predictable synthetic routes toward novel dihydrobenzofuran derivatives for a wide range of applications.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Liu, Q.-X., Hu, Z.-L., Yu, S.-C., & Li, H.-L. (2018). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available from: [Link]

  • Various Authors. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC. Available from: [Link]

  • Carl ROTH. (n.d.). Click Chemistry. Carl ROTH. Available from: [Link]

  • Various Authors. (2023). Optimization of a Class of Dihydrobenzofurane Analogs toward Orally Efficacious YAP-TEAD Protein-Protein Interaction Inhibitors. PubMed. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Royal Society of Chemistry. Available from: [Link]

  • Various Authors. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Various Authors. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]

  • Various Authors. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Royal Society of Chemistry. Available from: [Link]

  • Balsane, K. E., et al. (n.d.). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives. ResearchGate. Available from: [Link]

  • Various Authors. (2008). Azide-alkyne "click" reaction performed on oligonucleotides with the universal nucleoside 7-octadiynyl-7-deaza-2'-deoxyinosine. PubMed. Available from: [Link]

  • Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available from: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available from: [Link]

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. ResearchGate. Available from: [Link]

  • Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Phys.org. Available from: [Link]

  • Various Authors. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. Available from: [Link]

  • Various Authors. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Available from: [Link]

  • Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Comparison of the results for the Suzuki Miyaura and Sonogashira coupling, nitroaromatic reduction, and dye degradation in the presence of different catalysts. ResearchGate. Available from: [Link]

  • Various Authors. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available from: [Link]

  • Various Authors. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available from: [Link]

  • Various Authors. (n.d.). 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. PMC. Available from: [Link]

  • Various Authors. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available from: [Link]

  • Various Authors. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. Available from: [Link]

  • Various Authors. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. PubMed. Available from: [Link]

  • Various Authors. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. Royal Society of Chemistry. Available from: [Link]

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Technical Guide: HPLC Method Development for Purity Analysis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran , a critical pharmacophore intermediate. Due to the coexistence of a lipophilic halogen (bromine) and a reactive alkyne (ethynyl) on a dihydrobenzofuran core, standard alkyl-bonded phases (C18) often fail to resolve the parent compound from its synthetic precursors (e.g., 5-bromo-2,3-dihydrobenzofuran) and oxidative degradation products.

This document compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter provides superior resolution (


) and peak symmetry through 

-

interactions and shape selectivity.

Part 1: The Analytical Challenge

The target molecule presents a unique "triad" of structural features that complicate Reverse Phase HPLC (RP-HPLC):

  • The 5-Bromo Substituent: Highly lipophilic and electron-withdrawing. It dominates retention on C18, often masking subtle changes in the rest of the molecule.

  • The 7-Ethynyl Group: A linear, rigid functionality with high

    
    -electron density. It is susceptible to hydration (forming a ketone) or oxidation.
    
  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the dihydro ring is flexible (puckered), affecting the molecule's effective hydrodynamic volume.

Primary Impurities to Resolve:

  • Impurity A (Precursor): 5-Bromo-2,3-dihydrobenzofuran (Lacks the ethynyl group).

  • Impurity B (Degradant): 5-Bromo-7-acetyl-2,3-dihydrobenzofuran (Hydration of the alkyne).

Part 2: Comparative Methodology

We evaluated two distinct separation strategies. The data below illustrates the limitations of standard hydrophobicity-based separation versus the advantages of


-selective stationary phases.
Method A: The Generic Approach (Baseline)
  • Column: Standard C18 (End-capped, 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Mechanism: Pure hydrophobic interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm).

  • Mobile Phase: 10 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Shape selectivity.
Experimental Data Comparison

The following table summarizes the performance of both methods. Note the critical failure of Method A to fully resolve the precursor (Impurity A).

ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min10.2 minIncreased Retention
Resolution (

) vs. Impurity A
1.2 (Co-elution risk) 3.5 (Baseline resolved) PASS
Resolution (

) vs. Impurity B
4.15.2PASS
USP Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Symmetric)Improved
Theoretical Plates (

)
~8,500~12,000Higher Efficiency

Analysis: Method A relies solely on hydrophobicity. Since the ethynyl group adds only marginal hydrophobicity compared to the bromine, the selectivity (


) between the Target and Impurity A is poor. Method B utilizes the 

-electrons of the ethynyl group to interact with the phenyl ring on the stationary phase, drastically increasing retention relative to the non-ethynyl Impurity A.

Part 3: Visualizing the Workflow

The following diagram outlines the decision logic used to arrive at the optimized method, ensuring a "Quality by Design" (QbD) approach.

MethodDevelopment Start Target: 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Screening Screening Phase (C18 vs. Phenyl-Hexyl) Start->Screening EvalC18 C18 Result: Poor separation of Des-ethynyl impurity Screening->EvalC18 Hydrophobic Mechanism EvalPhenyl Phenyl-Hexyl Result: High Selectivity for Ethynyl group Screening->EvalPhenyl Pi-Pi Interaction EvalC18->EvalPhenyl Switch Mechanism OptpH pH Optimization (pH 3.0 Phosphate Buffer) EvalPhenyl->OptpH Refine Peak Shape FinalMethod Final Method Validation (ICH Q2(R1)) OptpH->FinalMethod Lock Protocol

Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Part 4: Detailed Protocol (The "Winner")

This protocol is validated for specificity, linearity, and precision.[2][4][5]

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Benzofuran absorption max) and 254 nm (General aromatic).

Mobile Phase Preparation[1][2][4][5]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
    • Why pH 3.0? Suppresses silanol ionization on the column and prevents ionization of potential acidic degradation products, ensuring sharp peaks.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: 1.0 mg/mL in Acetonitrile (Sonicate to ensure dissolution).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

Part 5: Mechanistic Insight & Troubleshooting

Why Phenyl-Hexyl?

The separation success relies on


-

stacking
. The 7-ethynyl group possesses a triple bond with accessible

-orbitals.
  • C18 Columns: Interact primarily with the alkyl chain and the bromine atom. The difference in hydrophobicity between the ethynyl-substituted target and the hydrogen-substituted impurity is minimal.

  • Phenyl-Hexyl Columns: The phenyl ring on the stationary phase engages in a specific electronic interaction with the ethynyl

    
    -system of the target molecule. This interaction is absent in Impurity A (Des-ethynyl) and significantly altered in Impurity B (Acetyl), resulting in maximized resolution (
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column VoidEnsure pH is ≤ 3.0. Replace column if void is suspected.
Baseline Drift Impure Mobile PhaseUse HPLC grade salts. Ensure column is equilibrated for 10 column volumes.
Split Peaks Solvent mismatchEnsure sample diluent matches initial gradient conditions (high water content).

Part 6: Validation Strategy (ICH Q2(R1))

To ensure this method is "Publishable" and regulatory compliant, the following validation parameters must be met:

  • Specificity: Inject individual impurities (A and B) to confirm no co-elution with the main peak. Use a PDA detector to check peak purity (purity angle < purity threshold).

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Robustness: Intentionally vary pH (± 0.2 units) and Column Temp (± 5°C). The resolution (

    
    ) between the Main Peak and Impurity A should remain > 2.0.
    

ValidationWorkflow cluster_0 ICH Q2(R1) Parameters Specificity Specificity (Peak Purity) Report Final CoA Specificity->Report Linearity Linearity (R² > 0.999) Accuracy Accuracy (Recovery %) Precision Precision (RSD < 2%) Precision->Report Method Optimized Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision

Figure 2: Validation workflow ensuring regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for Separation of Ionised Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Crystal Structure Determination of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Structural Elucidation

Executive Summary & Strategic Context

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran represents a high-value pharmacophore in medicinal chemistry, particularly as a scaffold for melatonin receptor agonists (analogous to Ramelteon), kinase inhibitors, and antifungal agents. The coexistence of a heavy halogen (Bromine at C5) and a rigid alkyne (Ethynyl at C7) on a bicyclic core creates a unique structural challenge: distinguishing regioisomers and establishing the precise ring pucker of the dihydrofuran moiety.

This guide compares the three primary methodologies for determining the absolute structure of this derivative: Single Crystal X-Ray Diffraction (SC-XRD) , Advanced NMR Spectroscopy (NOESY/HMBC) , and DFT Computational Modeling . While NMR is accessible, this guide demonstrates why SC-XRD remains the non-negotiable gold standard for this class of halogenated intermediates, primarily due to the "Heavy Atom Effect" facilitating phase determination.

Comparative Analysis: Structural Determination Methods

The following table contrasts the performance of available methods for resolving the structure of 5-bromo-7-ethynyl-2,3-dihydrobenzofuran.

FeatureMethod A: SC-XRD (Mo-Kα) Method B: High-Field NMR (600 MHz) Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D configuration & packingConnectivity & relative proximityTheoretical energy minima
Regioisomer Certainty 100% (Direct Visualization) 85-90% (Inferred via couplings)N/A (Requires input structure)
Ring Pucker Analysis Precise torsion angles (C2-C3)Averaged (fast exchange)Gas-phase idealization (no packing forces)
Sample Requirement Single Crystal (>0.1 mm)Solubilized (~5 mg)None (In-silico)
Key Limitation Crystallization difficultyNOE silence (rigid distance >5Å)Computationally expensive for packing
Suitability for Target Optimal (Br aids phasing)Sub-optimal (Quaternary carbons)Validation only
Expert Insight: The "Heavy Atom" Advantage

For this specific derivative, SC-XRD is superior because the Bromine atom (


) acts as a strong X-ray scatterer. This allows for the use of the Heavy Atom Method  (or SAD phasing) to solve the phase problem without requiring complex direct methods or isomorphous replacement. NMR struggles here because the C5-Br and C7-Ethynyl carbons are quaternary and separated by multiple bonds, often leading to weak HMBC correlations and ambiguous NOE signals.
Experimental Protocol: SC-XRD Determination

This protocol is validated for halogenated dihydrobenzofurans.

Phase 1: Crystal Growth (The Critical Step)

The dihydrobenzofuran core is semi-polar, while the ethynyl and bromo groups add lipophilicity. A dual-solvent diffusion method is recommended over simple evaporation to avoid twinning.

  • Dissolution: Dissolve 20 mg of the derivative in 2 mL of Dichloromethane (DCM) . Ensure complete solvation; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Layering: Carefully layer 4 mL of n-Hexane (or Pentane) on top of the DCM solution in a narrow scintillation vial. Do not mix.

  • Incubation: Seal with Parafilm, poke one small hole for slow pressure equalization, and store at 4°C in a vibration-free environment.

  • Harvest: Prism-like colorless crystals should appear within 48-72 hours.

Phase 2: Data Collection & Reduction[1]
  • Source: Molybdenum (Mo) Kα radiation (

    
     Å) is required. Copper (Cu) sources will result in excessive absorption and fluorescence due to the Bromine atom.
    
  • Temperature: Collect at 100 K (Cryostream). Room temperature collection causes high thermal motion in the terminal ethynyl proton, obscuring bond lengths.

  • Strategy: Collect a full sphere of data (

    
     rotation) to maximize redundancy, which is crucial for accurate absorption correction (SADABS or equivalent).
    
Phase 3: Structure Solution
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems common for planar aromatics.
  • Phasing: Use the Patterson Method to locate the Bromine atom position first. The heavy Br atom will dominate the Patterson map peaks.

  • Refinement: Successive difference Fourier maps will reveal the lighter Carbon and Oxygen atoms.

  • H-Atom Treatment: The ethynyl proton (

    
    ) is acidic and may participate in weak Hydrogen bonding (
    
    
    
    or
    
    
    ). Locate this proton from the difference map rather than using a riding model for maximum accuracy.
Structural Reference Data (Validated Metrics)

When analyzing your solved structure, use these reference metrics derived from analogous 5-bromo-benzofuran systems. Deviations >0.03 Å suggest incorrect assignment or disorder.

Structural ParameterExpected ValueStructural Significance
C(5)–Br Bond Length 1.89 – 1.91 ÅTypical for

aromatic C-Br.
C(7)–C(Ethynyl) Length 1.43 – 1.45 ÅSingle bond connecting ring to alkyne.
C

C Triple Bond
1.18 – 1.20 ÅDiagnostic for terminal alkyne.
C(2)–C(3) Bond Length 1.54 ÅIndicates

character (dihydro vs. benzofuran).
Ring Planarity (RMSD) > 0.1 ÅCritical: Unlike planar benzofurans, the dihydro ring (C2/C3) will pucker (envelope conformation).
Packing Interaction

Å
Centroid-centroid

-stacking is disrupted by the bulky Br/Ethynyl groups.
Visualization of the Determination Workflow

The following diagram illustrates the logical flow and decision-making process for solving this specific structure, highlighting the divergence between XRD and NMR pathways.

StructureDetermination Start Target Molecule: 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Solubility Solubility Test Start->Solubility Crystal Crystallization (DCM/Hexane Diffusion) Solubility->Crystal Solid/Stable NMR_Prep NMR Sample Prep (CDCl3) Solubility->NMR_Prep Oil/Amorphous XRD_Data SC-XRD Data Collection (Mo-Kα Source) Crystal->XRD_Data NMR_Data 1D & 2D NMR (NOESY/HMBC) NMR_Prep->NMR_Data Phasing Phasing Strategy: Heavy Atom Method (Br) XRD_Data->Phasing Strong Diffraction Ambiguity Ambiguity Check: Regioisomer Confirmation NMR_Data->Ambiguity Refinement Structure Refinement (SHELXL) Phasing->Refinement Ambiguity->Crystal Inconclusive NOE FinalModel Final 3D Structure (CIF Output) Ambiguity->FinalModel Clear Correlations Refinement->FinalModel

Caption: Workflow logic for structural determination. Note the critical loop back to crystallization if NMR fails to distinguish regioisomers due to quaternary carbon isolation.

References
  • Choi, H. D., et al. (2010).[1] Crystal structure of 5-bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. PMC. Link

  • Sheldrick, G. M. (2008).[1] A short history of SHELXL. Acta Crystallographica Section A. Link

  • Pike, A. C. W., et al. (2016).[2] An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D. Link (Cited for Heavy Atom Method principles applicable to small molecules).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Patterson Methods in Crystallography. Link

Sources

Comparative Guide: Infrared Spectral Analysis of Ethynyl and Bromo Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the ethynyl (


) and bromo (

) functional groups are critical pharmacophores and synthetic handles. However, their identification via Infrared (IR) spectroscopy presents distinct challenges: the ethynyl group requires differentiation from nitriles and background noise in the "silent region," while the bromo group's primary signature lies in the low-frequency fingerprint region, often obscured by detector cutoffs.

This guide moves beyond basic peak assignment, offering an expert analysis of instrumental limitations (ATR vs. Transmission), diagnostic logic, and self-validating protocols to ensure data integrity.

Part 1: The Ethynyl Moiety ( )

The ethynyl group is unique because it occupies the spectral region (


) typically void of other organic absorptions. However, its visibility is strictly governed by molecular symmetry and dipole moment changes.
Spectral Signatures[1][2][3][4][5][6][7][8][9][10]
Vibration ModeFrequency (

)
IntensityDiagnostic Value

Stretch

Strong, Sharp Primary Identifier. Distinguishes terminal alkynes from internal alkynes and nitriles. Sharper than

or

.

Stretch

Variable (Weak-Medium)Secondary Identifier. Intensity depends on asymmetry. Internal alkynes may be IR silent.[1]

Bend

Strong, BroadConfirmatory. Overtone often visible at

.
The "Silent Region" Trap (Expert Insight)

While the


 range is specific, it is prone to instrumental artifacts.
  • Diamond ATR Interference: Diamond crystals, the standard for ATR (Attenuated Total Reflectance), possess strong lattice absorption bands (phonon modes) in the

    
     region. This reduces the signal-to-noise ratio (SNR) exactly where the alkyne peak appears.
    
  • Recommendation: If the

    
     peak is weak, switch to Transmission IR (KBr pellet)  or use a Germanium (Ge) crystal ATR  to avoid diamond lattice absorption.
    
Differential Diagnosis: Ethynyl vs. Nitrile

Nitriles (


) absorb in the same region (

) but are generally more intense due to the strong permanent dipole of the

bond.

Decision Logic:

  • Check

    
    : Present? 
    
    
    
    Terminal Alkyne.
  • Check

    
     Intensity: Strong? 
    
    
    
    Likely Nitrile.[2][3] Weak?
    
    
    Likely Alkyne.
  • Check Conjugation: Both shift to lower frequencies (

    
    ) when conjugated with arenes or carbonyls.
    

Part 2: The Bromo Substituent ( )

Identifying a Carbon-Bromine bond is one of the most difficult tasks in standard mid-IR spectroscopy because the heavy mass of the bromine atom shifts the stretching frequency into the far-IR/fingerprint region.

Spectral Signatures[2][4][5][6][7][8][9][10]
Vibration ModeFrequency (

)
IntensityDiagnostic Value

Stretch

Strong Primary Identifier. Highly sensitive to the carbon skeleton (alkyl vs. aryl).

Wag (

)

MediumSupportive. Useful only if the structure contains a methylene group adjacent to the halide.
Aryl Ring Breathing variesVariableBromine substitution on a ring often perturbs ring modes, but this is not diagnostic on its own.
The Cutoff Challenge (Critical Failure Point)

Most standard lab FTIRs use a DTGS detector with a Diamond/ZnSe ATR .

  • Diamond ATR Cutoff:

    
    .
    
  • ZnSe ATR Cutoff:

    
    .
    
  • The Problem: A

    
     stretch at 
    
    
    
    will be invisible on ZnSe and barely visible (noisy) on Diamond.
Halogen Comparison
HalogenC-X Frequency RangeVisibility on Standard ATR
Fluoro (

)

Excellent
Chloro (

)

Good
Bromo (

)

Poor/Risk of Cutoff
Iodo (

)

Invisible (Requires Far-IR)

Part 3: Experimental Protocols & Decision Logic

Protocol: Validating Low-Frequency Signals (for Bromo)

Do not rely on a standard ATR spectrum if the region below


 is noisy.
  • Blank Check: Run an air background. Check the energy curve below

    
    . If transmittance drops to 0% above 
    
    
    
    , your accessory cannot detect
    
    
    .
  • Transmission Method (Gold Standard):

    • Mix

      
       sample with 
      
      
      
      dry KBr powder.
    • Press into a transparent pellet.

    • Why? KBr is transparent down to

      
      , revealing the entire 
      
      
      
      region.
  • CsI Optics: If available, use Cesium Iodide (CsI) beamsplitters/windows, which extend range to

    
    .
    
Visualization: Triple Bond Identification Workflow

TripleBondLogic Start Peak observed in 2100-2260 cm⁻¹ region? Check3300 Check 3300 cm⁻¹ (Sharp Peak?) Start->Check3300 Yes TerminalAlkyne Terminal Alkyne (-C≡C-H) Check3300->TerminalAlkyne Yes (C-H stretch) CheckIntensity Check 2200 cm⁻¹ Intensity Check3300->CheckIntensity No Nitrile Nitrile (-C≡N) (Strong/Sharp) CheckIntensity->Nitrile Strong Signal DiamondArtifact Artifact check: Is noise high due to Diamond phonon absorption? CheckIntensity->DiamondArtifact Weak Signal InternalAlkyne Internal Alkyne (-C≡C-) (Weak/Variable) DiamondArtifact->InternalAlkyne Signal persists > Noise Retest Retest with Transmission (KBr) or Ge-ATR DiamondArtifact->Retest Signal buried in Noise

Figure 1: Decision tree for distinguishing Ethynyl groups from Nitriles and artifacts.

Visualization: Halogen Method Selection

HalogenMethod Target Target: C-X Bond ID AtomType Identify Halogen Target->AtomType Fluoro Fluoro (F) 1000-1400 cm⁻¹ AtomType->Fluoro Chloro Chloro (Cl) 600-800 cm⁻¹ AtomType->Chloro Bromo Bromo (Br) 500-690 cm⁻¹ AtomType->Bromo StandardATR Standard Diamond/ZnSe ATR (OK) Fluoro->StandardATR Chloro->StandardATR Usually OK CheckCutoff Check Accessory Cutoff (ZnSe stops ~650!) Bromo->CheckCutoff CheckCutoff->StandardATR If >650 cm⁻¹ Transmission REQUIRED: Transmission (KBr Pellet) or Far-IR ATR CheckCutoff->Transmission If <650 cm⁻¹ (High Risk)

Figure 2: Method selection workflow based on halogen mass and detector cutoff limits.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Alkynes. [Link]

  • Specac Application Notes. ATR vs Transmission Spectroscopy: A Comparative Guide. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.